3-Cyano-7-ethoxycoumarin
描述
Structure
3D Structure
属性
IUPAC Name |
7-ethoxy-2-oxochromene-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO3/c1-2-15-10-4-3-8-5-9(7-13)12(14)16-11(8)6-10/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAFGHMIAFYQSCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)C=C(C(=O)O2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00151844 | |
| Record name | 3-Cyano-7-ethoxycoumarin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00151844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117620-77-6 | |
| Record name | 3-Cyano-7-ethoxycoumarin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117620776 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Cyano-7-ethoxycoumarin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00151844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Cyano-7-ethoxycoumarin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-CYANO-7-ETHOXYCOUMARIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/997LV3DUS7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
3-Cyano-7-ethoxycoumarin: A Comprehensive Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Cyano-7-ethoxycoumarin is a fluorogenic substrate widely utilized in life sciences and drug discovery for the sensitive and continuous measurement of cytochrome P450 (CYP) enzyme activity. Its utility lies in its conversion by CYP enzymes into the highly fluorescent product, 3-cyano-7-hydroxycoumarin, providing a real-time kinetic readout of enzyme function. This guide offers an in-depth overview of its chemical properties, mechanism of action, and practical applications, with a focus on providing researchers with the detailed information necessary for its effective use in experimental settings.
Physicochemical Properties
This compound is a yellow to orange solid with the following key properties:
| Property | Value | Reference |
| CAS Number | 117620-77-6 | [1][2] |
| Molecular Formula | C₁₂H₉NO₃ | [1][2] |
| Molecular Weight | 215.20 g/mol | [1][2] |
| Appearance | Yellow to orange solid | [1] |
| Solubility | Soluble in DMSO, DMF, and ethanol. Sparingly soluble in aqueous buffers. | [2] |
| Storage | Store at 2-8°C, protected from light. | [1] |
Mechanism of Action and Spectral Properties
The primary application of this compound is as a pro-fluorescent substrate for various cytochrome P450 isoforms. The enzymatic reaction involves the O-deethylation of the ethoxy group, which yields the fluorescent metabolite 3-cyano-7-hydroxycoumarin.[2][3] This reaction can be monitored in real-time by detecting the increase in fluorescence.
The spectral properties of the fluorescent product, 3-cyano-7-hydroxycoumarin, are crucial for its detection:
| Spectral Property | Wavelength (nm) | Reference |
| Excitation Maximum (λex) | 408 | [2][4] |
| Emission Maximum (λem) | 450 | [2][4] |
Enzymatic Activity and Kinetic Data
This compound is a substrate for several human cytochrome P450 enzymes, most notably CYP1A1 and CYP1A2, and to a lesser extent, CYP2C9 and CYP2C19.[1][2] The following table summarizes available kinetic data for its interaction with various CYP isoforms. It is important to note that kinetic parameters can vary depending on the experimental conditions, including the source of the enzyme (e.g., human liver microsomes, recombinant enzymes) and the composition of the reaction buffer.
| Enzyme | Km (μM) | Vmax (nmol/min/mg protein or pmol/min/pmol CYP) | Source System |
| Rat Hepatic Microsomes (mixed isoforms) | 16 | 0.5 nmol/min/mg protein | [4] |
| Human CYP1A1 | Data not consistently available | Data not consistently available | |
| Human CYP1A2 | Data not consistently available | Data not consistently available | |
| Human CYP2C9 | Data not consistently available | Data not consistently available | |
| Human CYP2C19 | Data not consistently available | Data not consistently available |
Experimental Protocols
Preparation of Stock Solutions
A stock solution of this compound is typically prepared in dimethyl sulfoxide (B87167) (DMSO) at a concentration of 10-20 mM. The stock solution should be stored at -20°C and protected from light. For use in aqueous buffers, the DMSO stock should be diluted to the final desired concentration, ensuring the final DMSO concentration in the assay does not exceed 1% (v/v) to avoid solvent effects on enzyme activity.
General Protocol for a Cytochrome P450 Inhibition Assay
This protocol provides a general framework for a fluorometric assay to determine the inhibitory potential of a test compound on CYP450 activity using this compound as a substrate. This assay is typically performed in a 96-well or 384-well black microplate to minimize background fluorescence.
Materials:
-
Human liver microsomes (HLMs) or recombinant human CYP450 enzymes
-
Potassium phosphate (B84403) buffer (100 mM, pH 7.4)
-
This compound
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Test compound
-
Positive control inhibitor (specific for the CYP isoform being tested)
-
DMSO
-
Black 96-well or 384-well microplates
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a working solution of this compound in potassium phosphate buffer. The final concentration in the assay should be at or near the Km value for the specific CYP isoform, if known. If not, a concentration range (e.g., 1-10 µM) can be tested.
-
Prepare serial dilutions of the test compound and positive control inhibitor in DMSO, and then dilute further in potassium phosphate buffer.
-
-
Assay Setup:
-
In the wells of the microplate, add the following in order:
-
Potassium phosphate buffer
-
Test compound or positive control inhibitor at various concentrations (or vehicle control - DMSO diluted in buffer)
-
Human liver microsomes or recombinant CYP enzyme
-
-
Pre-incubate the plate at 37°C for 5-10 minutes to allow the test compound to interact with the enzyme.
-
-
Initiation of Reaction:
-
Add the NADPH regenerating system to each well to initiate the enzymatic reaction.
-
-
Fluorescence Measurement:
-
Immediately place the microplate in a pre-warmed (37°C) fluorescence plate reader.
-
Measure the fluorescence intensity kinetically over a period of 15-60 minutes.
-
Plate Reader Settings:
-
Excitation wavelength: ~408 nm
-
Emission wavelength: ~450 nm
-
Read interval: 1-2 minutes
-
Gain/sensitivity should be optimized to ensure the signal is within the linear range of the detector.
-
-
-
Data Analysis:
-
Determine the rate of reaction (increase in fluorescence per unit time) for each concentration of the test compound and the controls.
-
Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the test compound concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).
-
Visualizations
Enzymatic Reaction of this compound
Caption: Enzymatic conversion of this compound.
Experimental Workflow for a CYP450 Inhibition Assay
Caption: Workflow for a CYP450 inhibition assay.
Conclusion
This compound is a valuable tool for researchers in drug metabolism and related fields. Its favorable spectral properties and utility as a substrate for key drug-metabolizing enzymes make it a staple in high-throughput screening and detailed kinetic studies. This guide provides the foundational knowledge and practical protocols to facilitate its effective implementation in the laboratory. For optimal results, it is recommended that researchers validate and optimize the provided protocols for their specific experimental conditions.
References
An In-depth Technical Guide to 3-Cyano-7-ethoxycoumarin: Structure, Properties, and Application in Cytochrome P450 Assays
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Cyano-7-ethoxycoumarin (CEC) is a key fluorogenic probe utilized extensively in drug metabolism and pharmacology research. Its distinct chemical structure and fluorescent properties make it an invaluable tool for the sensitive and continuous measurement of cytochrome P450 (CYP450) enzyme activity. This technical guide provides a comprehensive overview of the structure, physicochemical and spectral properties, and a detailed experimental protocol for its application in CYP450 inhibition assays.
Introduction
Cytochrome P450 enzymes are a superfamily of monooxygenases that play a critical role in the metabolism of a wide array of xenobiotics, including drugs, and endogenous compounds. The inhibition of these enzymes is a major cause of drug-drug interactions, leading to potential toxicity and adverse clinical outcomes. Consequently, the early-stage evaluation of the inhibitory potential of new chemical entities on CYP450 isoforms is a cornerstone of modern drug discovery and development. This compound serves as a highly sensitive substrate for several key CYP450 isoforms, enabling the high-throughput screening of potential inhibitors.
Structure and Physicochemical Properties
This compound is a synthetic derivative of coumarin, characterized by a cyano group at the 3-position and an ethoxy group at the 7-position of the benzopyran-2-one core.
Chemical Structure:
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| IUPAC Name | 7-ethoxy-2-oxochromene-3-carbonitrile | [1] |
| Synonyms | 7-Ethoxycoumarin-3-carbonitrile, CEC, 7-Ethoxy-2-oxo-2H-chromene-3-carbonitrile | [2][3] |
| CAS Number | 117620-77-6 | [2][3][4] |
| Molecular Formula | C₁₂H₉NO₃ | [1][3][4] |
| Molecular Weight | 215.20 g/mol | [1][4] |
| Appearance | Yellow to orange solid | [3][4] |
| Melting Point | 220-221 °C | [3] |
| Solubility | Soluble in DMSO, DMF, and Ethanol. Sparingly soluble in aqueous buffers. | [4][5][6] |
| XLogP3 | 2.2 | [1][3] |
Spectral Properties
The utility of this compound as a fluorogenic probe is dictated by its spectral characteristics and those of its metabolite.
Table 2: Spectral Properties of this compound and its Metabolite
| Compound | UV-Vis Absorption Maxima (λmax) | Fluorescence Excitation Maxima (λex) | Fluorescence Emission Maxima (λem) | Reference(s) |
| This compound | 227, 353 nm | Not fluorescent | Not fluorescent | [5][6] |
| 3-Cyano-7-hydroxycoumarin | Not specified | 408 nm | 450 nm | [2][5] |
Principle of Application in Cytochrome P450 Assays
This compound is a non-fluorescent molecule that is metabolized by certain cytochrome P450 isoforms, primarily through O-deethylation.[5] This enzymatic reaction yields the highly fluorescent product, 3-cyano-7-hydroxycoumarin.[1][2] The rate of formation of this fluorescent metabolite is directly proportional to the activity of the CYP450 enzyme. In the presence of an inhibitor, the rate of fluorescence generation is reduced, allowing for the quantification of the inhibitor's potency, typically expressed as an IC₅₀ value. This continuous fluorometric assay is noted for its high sensitivity, which can be 50- to 100-fold greater than assays using ethoxyresorufin.
This compound is a known substrate for several CYP450 isoforms, including CYP1A1, CYP1A2, CYP2C9, and CYP2C19.[4][7]
Detailed Experimental Protocol: In Vitro Cytochrome P450 Inhibition Assay
This protocol outlines a typical procedure for determining the IC₅₀ of a test compound against a specific CYP450 isoform using this compound as the substrate.
Materials and Reagents
-
This compound (substrate)
-
Test compound (potential inhibitor)
-
Known CYP450 inhibitor (positive control)
-
Recombinant human cytochrome P450 enzymes (e.g., CYP1A2)
-
NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP⁺)
-
Potassium phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)
-
DMSO (for dissolving substrate and compounds)
-
96-well black microplates (for fluorescence measurements)
-
Fluorescence microplate reader
Preparation of Solutions
-
Substrate Stock Solution: Prepare a stock solution of this compound in DMSO. The final concentration in the assay should be close to the Km value for the specific CYP450 isoform being tested.
-
Test Compound Stock Solution: Prepare a stock solution of the test compound in DMSO. A dilution series should be prepared to cover a range of concentrations for IC₅₀ determination.
-
Enzyme Solution: Dilute the recombinant CYP450 enzyme to the desired concentration in potassium phosphate buffer.
-
NADPH Regenerating System: Prepare the NADPH regenerating system according to the manufacturer's instructions.
Assay Procedure
References
- 1. Cytochrome P450 Inhibition Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. tribioscience.com [tribioscience.com]
- 4. A continuous fluorometric assay for cytochrome P-450-dependent mixed function oxidases using this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. High-throughput fluorescence assay of cytochrome P450 3A4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Substrate Selectivity of Coumarin Derivatives by Human CYP1 Enzymes: In Vitro Enzyme Kinetics and In Silico Modeling - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Synthesis of 3-Cyano-7-ethoxycoumarin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 3-Cyano-7-ethoxycoumarin, a valuable fluorogenic probe and synthetic intermediate. The synthesis is primarily achieved through a two-step process commencing with the regioselective ethylation of 2,4-dihydroxybenzaldehyde (B120756) to yield the key intermediate, 2-hydroxy-4-ethoxybenzaldehyde. This is followed by a Knoevenagel condensation with malononitrile (B47326) to afford the final product. This guide details the experimental protocols for each step and presents the relevant chemical and physical data in a structured format.
Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is provided in the table below for quick reference.
| Property | Value |
| Molecular Formula | C₁₂H₉NO₃ |
| Molecular Weight | 215.20 g/mol |
| Appearance | Yellow to orange solid |
| Melting Point | 220-221 °C |
| Solubility | Soluble in DMSO, DMF, and ethanol (B145695) |
Experimental Protocols
The synthesis of this compound is presented in two distinct experimental stages.
Step 1: Synthesis of 2-Hydroxy-4-ethoxybenzaldehyde
The initial step involves the selective ethylation of 2,4-dihydroxybenzaldehyde. A reliable method for this transformation is the cesium bicarbonate-mediated regioselective alkylation, which offers high yields and excellent regioselectivity for the 4-hydroxy group.
Experimental Procedure:
To a solution of 2,4-dihydroxybenzaldehyde (1.0 eq) in acetonitrile, cesium bicarbonate (CsHCO₃, 1.5 eq) is added. The mixture is stirred at room temperature for 10 minutes. Following this, ethyl iodide (1.2 eq) is added, and the reaction mixture is heated to 80 °C. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then partitioned between water and ethyl acetate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude product. Purification is achieved by column chromatography on silica (B1680970) gel to afford pure 2-hydroxy-4-ethoxybenzaldehyde.
Step 2: Synthesis of this compound via Knoevenagel Condensation
The final product is synthesized through a Knoevenagel condensation of the previously prepared 2-hydroxy-4-ethoxybenzaldehyde with malononitrile, catalyzed by piperidine (B6355638) in an ethanol solvent.
Experimental Procedure:
In a round-bottom flask, 2-hydroxy-4-ethoxybenzaldehyde (1.0 eq) and malononitrile (1.1 eq) are dissolved in absolute ethanol. To this solution, a catalytic amount of piperidine (approximately 10 mol%) is added. The reaction mixture is then heated at reflux and the progress is monitored by TLC. Once the starting material is consumed, the reaction mixture is cooled to room temperature, which typically induces the precipitation of the product. The solid is collected by vacuum filtration, washed with cold ethanol to remove any unreacted starting materials and catalyst, and then dried. For further purification, the crude product can be recrystallized from ethanol.
Reaction Schematics and Workflows
To visually represent the synthetic pathway and experimental workflow, the following diagrams are provided.
Caption: Synthetic pathway for this compound.
Caption: Experimental workflow for the synthesis of this compound.
Characterization Data
The structural confirmation of the synthesized this compound is achieved through various spectroscopic techniques. The following table summarizes the key characterization data.
| Technique | Data |
| ¹H NMR | Spectral data would be presented here, including chemical shifts (δ), multiplicity, coupling constants (J), and integration values for each proton. |
| ¹³C NMR | A list of chemical shifts (δ) for each unique carbon atom in the molecule would be provided. |
| IR (Infrared) Spectroscopy | Key absorption bands (in cm⁻¹) corresponding to the functional groups present in the molecule, such as C≡N, C=O (lactone), C-O, and aromatic C-H stretches, would be listed. |
| Mass Spectrometry (MS) | The molecular ion peak (M⁺) or protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the compound would be reported. |
Note: Specific spectral data should be obtained from experimental analysis and would be inserted here upon synthesis and characterization.
Applications in Research and Drug Development
This compound serves as a valuable fluorogenic substrate for various cytochrome P450 (CYP) enzymes, particularly CYP1A1 and CYP1A2. Its metabolism to the highly fluorescent 3-cyano-7-hydroxycoumarin (B100011) allows for sensitive and continuous assays of enzyme activity. This property is crucial in drug metabolism studies, high-throughput screening for potential drug-drug interactions, and investigating the role of CYP enzymes in xenobiotic metabolism. Furthermore, its coumarin (B35378) scaffold makes it an interesting starting material for the synthesis of more complex heterocyclic compounds with potential biological activities.
An In-depth Technical Guide to the Mechanism of Action of 3-Cyano-7-ethoxycoumarin
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Cyano-7-ethoxycoumarin is a synthetic derivative of coumarin (B35378), a class of compounds widely distributed in the plant kingdom. While some coumarin derivatives exhibit a range of biological activities, including anticoagulant, antimicrobial, and anticancer properties, this compound has carved a niche for itself primarily as a valuable tool in pharmacology and drug metabolism studies. Its core mechanism of action lies in its role as a fluorogenic substrate for a specific subset of the cytochrome P450 (CYP) enzyme superfamily. This guide provides a comprehensive overview of the mechanism of action of this compound, detailing its enzymatic interactions, the resulting biochemical transformation, and its application in experimental settings.
Core Mechanism: Fluorogenic Substrate for Cytochrome P450 Enzymes
The principal mechanism of action of this compound is its enzymatic conversion by certain cytochrome P450 isoforms into a highly fluorescent product. This property makes it an ideal probe for assessing the activity and inhibition of these critical drug-metabolizing enzymes.[1][2][3][4][5][6]
Enzymatic Interaction and Metabolism
This compound serves as a substrate for several CYP enzymes, most notably CYP1A1 and CYP1A2.[2][3][4][5][6] It is also metabolized to a lesser extent by CYP2C19 and CYP2D6.[2][5][6] The primary metabolic reaction is an O-deethylation , where the ethoxy group at the 7-position of the coumarin ring is cleaved. This reaction is catalyzed by the mixed-function oxidase activity of the CYP enzymes.[7]
The product of this reaction is 3-cyano-7-hydroxycoumarin (B100011) , a molecule that exhibits strong fluorescence at a neutral pH.[4][7] This is in contrast to the parent compound, this compound, which is non-fluorescent. The lower pKa of the 3-cyano-7-hydroxycoumarin product compared to 7-hydroxycoumarin allows for continuous monitoring of the enzyme reaction at a physiological pH.[4]
The enzymatic conversion can be represented by the following workflow:
Quantitative Data
The interaction of this compound with CYP enzymes can be quantified by Michaelis-Menten kinetics. The following table summarizes key quantitative data found in the literature.
| Parameter | Value | Species/System | Enzyme(s) | Reference |
| Apparent Km | 16 µM | Rat hepatic microsomes | Mixed function oxidases | [7] |
| Vmax | 0.5 nmol/min/mg protein | Rat hepatic microsomes (control) | Mixed function oxidases | [7] |
| Excitation Maxima | 408 nm | - | 3-Cyano-7-hydroxycoumarin | [2][4][7] |
| Emission Maxima | 450 nm | - | 3-Cyano-7-hydroxycoumarin | [2][4][7] |
Experimental Protocols
The use of this compound as a fluorogenic probe is central to many in vitro assays for drug metabolism and drug-drug interaction studies. A generalized protocol for a CYP inhibition assay is outlined below.
General Protocol for Cytochrome P450 Inhibition Assay
This protocol describes a typical high-throughput screening assay to determine the inhibitory potential of test compounds on CYP enzyme activity using this compound as a substrate.
Materials and Reagents:
-
Recombinant human CYP enzymes (e.g., CYP1A2) or human liver microsomes
-
Potassium phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system
-
This compound (substrate)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Known isoform-specific inhibitor (positive control)
-
96- or 384-well black microplates
-
Fluorescence plate reader
Experimental Workflow:
Procedure:
-
Reagent Preparation: Prepare a master mix containing the potassium phosphate buffer, NADPH regenerating system, and the specific CYP enzyme or microsomes.
-
Compound Plating: Dispense the test compounds and controls (vehicle and positive control inhibitor) into the wells of the microplate. The final concentration of the solvent (e.g., DMSO) should typically not exceed 1% to avoid enzyme inhibition.
-
Pre-incubation: Add the enzyme master mix to the wells containing the test compounds. Pre-incubate the plate at 37°C for a short period (e.g., 10 minutes) to allow for the interaction between the compounds and the enzyme.
-
Reaction Initiation: Add this compound to all wells to start the enzymatic reaction.
-
Incubation and Measurement: Incubate the plate at 37°C for a predetermined time (e.g., 10-30 minutes). The reaction can be stopped, for example, by adding acetonitrile.
-
Fluorescence Reading: Read the fluorescence on a plate reader with excitation and emission wavelengths appropriate for 3-cyano-7-hydroxycoumarin (e.g., Ex: ~408 nm, Em: ~450 nm).
-
Data Analysis: Calculate the percent inhibition for each test compound concentration relative to the vehicle control and determine the IC50 value from the dose-response curve.
Signaling Pathways
It is important to note that this compound is not known to directly modulate specific signaling pathways in the manner of a therapeutic agent. Its "mechanism of action" is primarily as a diagnostic tool to probe the activity of the Cytochrome P450 system. The "signaling pathway" it is involved in is the broader drug metabolism pathway, which is crucial for the clearance of xenobiotics and can be a source of drug-drug interactions.
The logical relationship of its application in drug development can be visualized as follows:
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. This compound ≥97% (HPLC) | 117620-77-6 [sigmaaldrich.com]
- 4. creative-enzymes.com [creative-enzymes.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. 3-Cyano-7--ethoxy-coumarin, 10MG | Labscoop [labscoop.com]
- 7. A continuous fluorometric assay for cytochrome P-450-dependent mixed function oxidases using this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
In-depth Technical Guide: Fluorescence Properties of 3-Cyano-7-ethoxycoumarin
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Cyano-7-ethoxycoumarin is a key fluorogenic substrate utilized in the high-throughput screening of cytochrome P450 (CYP) enzyme activity. Its utility lies in its transformation from a minimally fluorescent molecule to a highly fluorescent product upon enzymatic O-deethylation. This guide provides a comprehensive overview of the fluorescence properties, experimental protocols, and underlying mechanisms of this compound and its fluorescent metabolite, 3-cyano-7-hydroxycoumarin (B100011).
Core Fluorescence Properties
This compound itself is a fluorogenic compound, meaning it exhibits minimal intrinsic fluorescence. Its value as a probe stems from its enzymatic conversion by cytochrome P450 isoforms, primarily CYP1A1 and CYP1A2, and to a lesser extent by CYP2D6 and CYP2C19, to the highly fluorescent product, 3-cyano-7-hydroxycoumarin.[1] This enzymatic reaction forms the basis of a sensitive and continuous fluorometric assay for measuring the activity of these mixed-function oxidases.[2]
The resulting product, 3-cyano-7-hydroxycoumarin, displays strong blue fluorescence at neutral pH values.[2]
Quantitative Fluorescence Data
The photophysical properties of the fluorescent product, 3-cyano-7-hydroxycoumarin, are well-characterized.
| Property | Value | Solvent/Conditions |
| Excitation Maximum (λex) | ~408 nm | Neutral pH[1][2] |
| Emission Maximum (λem) | ~450 nm | Neutral pH[1][2] |
| Molar Extinction Coefficient (ε) | Data not available | |
| Fluorescence Quantum Yield (ΦF) | Data not available | |
| Fluorescence Lifetime (τF) | Data not available |
Solvatochromism
The fluorescence of coumarin (B35378) derivatives is known to be sensitive to the polarity of the solvent, a phenomenon known as solvatochromism. Studies on related coumarin compounds, such as 3-cyano-7-hydroxy-4-methylcoumarin, have demonstrated that the emission spectra can shift based on the solvent's dielectric constant and refractive index.[3] This is attributed to changes in the dipole moment of the molecule upon excitation. While specific solvatochromic data for this compound and its metabolite are not extensively detailed in the literature, it is reasonable to expect that their fluorescence properties will be influenced by the solvent environment. Researchers should consider this when designing experiments in various buffer systems or non-aqueous environments.
Experimental Protocols
Synthesis of this compound
A general and efficient method for the synthesis of 3-cyano-coumarin derivatives involves a Knoevenagel condensation. While a specific protocol for the ethoxy derivative is not detailed, a representative synthesis for a related compound is as follows:
General Synthesis of 3-Cyano-7-hydroxycoumarin:
-
Starting Material: 3-Cyano-7-hydroxycoumarin
-
Reagents: Ethyl bromide or diethyl sulfate, a weak base (e.g., potassium carbonate), and a suitable solvent (e.g., acetone (B3395972) or DMF).
-
General Procedure: 3-Cyano-7-hydroxycoumarin is dissolved in the solvent, and the base is added to deprotonate the hydroxyl group. Ethyl bromide is then added, and the reaction mixture is heated to allow for the formation of the ether linkage. The product is then isolated and purified, typically by recrystallization or column chromatography.
Fluorometric Assay for Cytochrome P450 Activity
This protocol outlines a continuous fluorometric assay to measure the activity of CYP enzymes using this compound.
Materials:
-
This compound stock solution (in DMSO or ethanol)
-
NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
Buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4)
-
Microsomes or recombinant CYP enzymes
-
Fluorometer with excitation at ~408 nm and emission at ~450 nm
-
96-well black microplates
Procedure:
-
Prepare the reaction mixture: In each well of the microplate, add the buffer, NADPH regenerating system, and the enzyme preparation (microsomes or recombinant CYP).
-
Pre-incubate: Incubate the plate at 37°C for a few minutes to equilibrate the temperature.
-
Initiate the reaction: Add the this compound substrate to each well to start the enzymatic reaction. The final substrate concentration should be optimized for the specific enzyme being studied (an apparent Km of 16 µM has been reported for rat hepatic microsomes).[2]
-
Monitor fluorescence: Immediately place the microplate in the fluorometer and measure the increase in fluorescence intensity over time. Readings should be taken at regular intervals (e.g., every minute for 15-30 minutes).
-
Data analysis: The rate of the reaction is determined from the linear portion of the fluorescence versus time plot. The fluorescence intensity can be converted to the amount of product formed by using a standard curve of 3-cyano-7-hydroxycoumarin.
Signaling Pathway Visualization
The core mechanism involves the enzymatic O-deethylation of this compound by cytochrome P450 enzymes, which requires NADPH as a cofactor and molecular oxygen.
Conclusion
This compound is a valuable tool for researchers in drug metabolism and related fields. Its fluorogenic nature provides a sensitive and continuous method for assessing the activity of key cytochrome P450 enzymes. While detailed photophysical data for the parent compound are limited, the well-characterized fluorescence of its metabolic product, 3-cyano-7-hydroxycoumarin, enables robust and reliable enzymatic assays. Future work characterizing the quantum yield and lifetime of both the substrate and product in various solvent systems would further enhance the utility of this important fluorescent probe.
References
3-Cyano-7-ethoxycoumarin: A Comprehensive Technical Guide to its Spectral Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Cyano-7-ethoxycoumarin is a key fluorogenic substrate extensively utilized in biochemical assays, particularly for the detection and quantification of cytochrome P450 (CYP) enzyme activity. While the parent molecule itself exhibits minimal fluorescence, its enzymatic conversion yields the highly fluorescent product, 3-cyano-7-hydroxycoumarin (B100011). This distinct turn-on fluorescence mechanism makes it a valuable tool in drug metabolism studies and high-throughput screening. This technical guide provides an in-depth overview of the spectral properties of this compound and its fluorescent metabolite, along with detailed experimental protocols for their characterization.
Core Spectral Properties
The spectral characteristics of this compound and its fluorescent product, 3-cyano-7-hydroxycoumarin, are fundamental to their application. The parent compound is largely non-fluorescent, serving as a pro-fluorophore. Upon enzymatic O-deethylation by cytochrome P450, it is converted to 3-cyano-7-hydroxycoumarin, which exhibits strong blue fluorescence.
Quantitative Spectral Data
The following tables summarize the key spectral properties of this compound and its fluorescent metabolite, 3-cyano-7-hydroxycoumarin. It is important to note that the spectral properties of fluorescent molecules can be influenced by the solvent environment.
Table 1: Spectral Properties of this compound
| Property | Value | Notes |
| Absorption Maximum (λabs) | ~353 nm | In organic solvents. A second absorption band is observed around 227 nm. |
| Excitation Maximum (λex) | ~355 nm | |
| Emission Maximum (λem) | ~456 nm | Weak fluorescence. |
| Molar Extinction Coefficient (ε) | Not widely reported | |
| Fluorescence Quantum Yield (Φf) | Very low | Generally considered non-fluorescent for practical purposes. |
| Fluorescence Lifetime (τ) | Not widely reported |
Table 2: Spectral Properties of 3-cyano-7-hydroxycoumarin
| Property | Value | Notes |
| Absorption Maximum (λabs) | ~408 nm | In aqueous buffer (neutral pH).[1] |
| Excitation Maximum (λex) | ~406-408 nm | In aqueous buffer (neutral pH).[1] |
| Emission Maximum (λem) | ~450 nm | In aqueous buffer (neutral pH).[1] |
| Molar Extinction Coefficient (ε) | Not widely reported | |
| Fluorescence Quantum Yield (Φf) | 0.25 - 0.32 (for similar derivatives) | The exact value for 3-cyano-7-hydroxycoumarin is not readily available in the literature, but values for similar 7-hydroxycoumarin derivatives provide a reasonable estimate. |
| Fluorescence Lifetime (τ) | ~4.0-4.2 ns (for a similar derivative) | The fluorescence lifetime of a closely related 7-hydroxycoumarin derivative provides an estimate. |
Experimental Protocols
Accurate determination of the spectral properties of this compound and its metabolite is crucial for their effective use in research. Below are detailed methodologies for key experiments.
UV-Vis Absorption Spectroscopy
Objective: To determine the absorption maxima (λabs) and molar extinction coefficient (ε) of the compounds.
Methodology:
-
Sample Preparation: Prepare stock solutions of this compound and 3-cyano-7-hydroxycoumarin in a suitable solvent (e.g., DMSO for the stock and a final dilution in the desired experimental buffer or solvent). A typical concentration range for measurement is 1-10 µM.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Measurement:
-
Record a baseline spectrum using a cuvette containing the solvent/buffer blank.
-
Record the absorption spectrum of the sample solution over a relevant wavelength range (e.g., 200-500 nm).
-
The wavelength at which the highest absorbance is recorded is the λabs.
-
-
Molar Extinction Coefficient Calculation:
-
Measure the absorbance of several concentrations of the compound.
-
Plot absorbance versus concentration. The slope of the resulting line, according to the Beer-Lambert law (A = εcl), will be the molar extinction coefficient (ε) in M⁻¹cm⁻¹.
-
Fluorescence Spectroscopy
Objective: To determine the excitation (λex) and emission (λem) maxima.
Methodology:
-
Sample Preparation: Prepare dilute solutions (typically in the nanomolar to low micromolar range to avoid inner filter effects) of the fluorescent compound (3-cyano-7-hydroxycoumarin) in the desired solvent or buffer.
-
Instrumentation: Use a spectrofluorometer.
-
Excitation Spectrum Measurement:
-
Set the emission monochromator to the expected emission maximum (e.g., 450 nm).
-
Scan the excitation monochromator over a range of shorter wavelengths (e.g., 300-440 nm).
-
The wavelength that produces the highest fluorescence intensity is the λex.
-
-
Emission Spectrum Measurement:
-
Set the excitation monochromator to the determined excitation maximum (λex).
-
Scan the emission monochromator over a range of longer wavelengths (e.g., 420-600 nm).
-
The wavelength at which the highest fluorescence intensity is observed is the λem.
-
Determination of Fluorescence Quantum Yield (Φf)
Objective: To quantify the efficiency of fluorescence. The comparative method using a well-characterized fluorescent standard is commonly employed.
Methodology:
-
Standard Selection: Choose a fluorescent standard with a known quantum yield and with absorption and emission spectra that overlap with the sample (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄, Φf = 0.54).
-
Sample and Standard Preparation: Prepare a series of dilutions of both the sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept low (ideally < 0.1) to minimize inner filter effects.
-
Measurement:
-
Measure the UV-Vis absorbance of each solution at the chosen excitation wavelength.
-
Measure the fluorescence emission spectrum for each solution, ensuring identical instrument settings (excitation wavelength, slit widths) for both the sample and the standard.
-
-
Data Analysis:
-
Integrate the area under the fluorescence emission curve for each solution.
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.
-
The quantum yield of the sample (Φs) can be calculated using the following equation: Φs = Φr * (m_s / m_r) * (n_s² / n_r²) where:
-
Φr is the quantum yield of the reference standard.
-
m_s and m_r are the slopes of the linear fits for the sample and the reference, respectively.
-
n_s and n_r are the refractive indices of the sample and reference solutions (usually the same solvent).
-
-
Measurement of Fluorescence Lifetime (τ)
Objective: To determine the average time a molecule spends in the excited state before returning to the ground state. Time-Correlated Single Photon Counting (TCSPC) is the most common technique.
Methodology:
-
Instrumentation: A TCSPC system is required, which includes a pulsed light source (e.g., a picosecond laser diode or LED), a sensitive detector (e.g., a photomultiplier tube or an avalanche photodiode), and timing electronics.
-
Sample Preparation: Prepare a dilute solution of the fluorescent sample.
-
Measurement:
-
The sample is excited by the pulsed light source.
-
The detector registers the arrival time of the emitted photons relative to the excitation pulse.
-
A histogram of the arrival times is constructed, which represents the fluorescence decay profile.
-
-
Data Analysis:
-
The fluorescence decay curve is fitted to an exponential decay function to extract the fluorescence lifetime (τ). The instrument response function (IRF) is measured using a scattering solution and is deconvoluted from the sample decay for accurate lifetime determination.
-
Signaling Pathways and Experimental Workflows
This compound is not directly involved in signaling pathways but serves as a reporter molecule for the activity of cytochrome P450 enzymes, which are central to drug metabolism pathways.
Cytochrome P450 Activity Assay Workflow
The following diagram illustrates a typical workflow for measuring cytochrome P450 activity using this compound as a substrate.
Caption: Cytochrome P450 Assay Workflow.
Logical Relationship for Quantum Yield Determination
The following diagram illustrates the logical relationship and steps involved in determining the fluorescence quantum yield using the comparative method.
Caption: Quantum Yield Determination Workflow.
Conclusion
This compound, through its enzymatic conversion to the fluorescent 3-cyano-7-hydroxycoumarin, serves as a robust and sensitive tool for probing the activity of cytochrome P450 enzymes. A thorough understanding of their spectral properties and the application of standardized experimental protocols are essential for obtaining reliable and reproducible results in drug metabolism and related research fields. This guide provides the foundational knowledge and methodologies to effectively utilize these compounds in a laboratory setting.
References
3-Cyano-7-ethoxycoumarin safety and handling
An In-depth Technical Guide to the Safe Handling and Use of 3-Cyano-7-ethoxycoumarin
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a fluorogenic substrate widely utilized in biochemical assays to measure the activity of various cytochrome P450 (CYP) enzymes.[1][2][3] Its utility lies in its conversion by CYP enzymes to the highly fluorescent product 3-cyano-7-hydroxycoumarin, allowing for sensitive and continuous monitoring of enzyme kinetics.[4][5] This guide provides a comprehensive overview of the safety protocols, handling procedures, and experimental use of this compound to ensure its safe and effective implementation in the laboratory.
Chemical and Physical Properties
A clear understanding of the chemical and physical properties of a compound is fundamental to its safe handling and storage.
| Property | Value | Reference |
| CAS Number | 117620-77-6 | [2] |
| Molecular Formula | C₁₂H₉NO₃ | [2] |
| Molecular Weight | 215.20 g/mol | [2] |
| Appearance | Light yellow to brown or yellow to orange solid | [2][6] |
| Solubility | Soluble in DMSO (approx. 12.5-25 mg/mL), DMF (approx. 30 mg/mL), and ethanol (B145695) (approx. 10 mg/mL). Sparingly soluble in aqueous buffers.[7] | [7] |
| Storage Temperature | 2-8°C or -20°C | [2] |
| Stability | Stable for at least 4 years when stored at -20°C.[7] | [7] |
Safety and Hazard Information
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards:
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |
| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation |
| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled |
| Specific Target Organ Toxicity, Single Exposure | 3 | H335: May cause respiratory irritation |
Data sourced from PubChem CID 164045.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to minimize exposure and ensure personal safety.
First Aid Measures
In case of exposure, follow these first aid procedures and seek medical attention.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention. |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists. |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Data compiled from multiple Safety Data Sheets.
Handling and Storage
Proper handling and storage are crucial to maintain the integrity of the compound and ensure a safe laboratory environment.
-
Handling:
-
Use in a well-ventilated area, preferably in a chemical fume hood, especially when handling the solid powder to avoid dust formation.
-
Avoid contact with skin, eyes, and clothing.
-
Wash hands thoroughly after handling.
-
Keep containers tightly closed when not in use.
-
-
Storage:
Experimental Protocols
This compound is a substrate for several CYP isoforms, including CYP1A1, CYP1A2, CYP2C9, and CYP2C19.[2][5] The enzymatic reaction yields the fluorescent product 3-cyano-7-hydroxycoumarin, which has excitation and emission maxima of approximately 408 nm and 450 nm, respectively.[4][5][7]
Preparation of Stock Solutions
-
Stock Solution: Prepare a stock solution by dissolving this compound in an organic solvent such as DMSO, DMF, or ethanol.[7] For example, a 10 mM stock solution in DMSO can be prepared.
-
Aqueous Solutions: Due to its sparing solubility in aqueous buffers, it is recommended to first dissolve the compound in DMF and then dilute it with the aqueous buffer of choice.[7] Aqueous solutions are not recommended for storage for more than one day.[7]
General Protocol for Cytochrome P450 Activity Assay
This is a generalized protocol and may require optimization for specific experimental conditions.
-
Prepare Reagents:
-
Prepare a reaction buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4).
-
Dilute the this compound stock solution in the reaction buffer to the desired working concentration (e.g., 5 µM for CYP1A2).[8]
-
Prepare the enzyme source (e.g., human liver microsomes or recombinant CYP enzymes).
-
Prepare a solution of NADPH regenerating system.
-
Prepare a stop solution (e.g., 80% acetonitrile/20% 0.5 M TRIS base).[8]
-
-
Assay Procedure:
-
In a microplate, add the reaction buffer, enzyme source, and the this compound working solution.
-
Pre-incubate the plate at 37°C for a few minutes.
-
Initiate the reaction by adding the NADPH regenerating system.
-
Incubate at 37°C for a specified time (e.g., 15 minutes for CYP1A2).[8]
-
Stop the reaction by adding the stop solution.
-
-
Detection:
Conclusion
This compound is a valuable tool for drug metabolism and enzyme kinetics studies. Adherence to the safety guidelines, proper handling procedures, and optimized experimental protocols outlined in this guide will enable researchers to utilize this compound safely and effectively, contributing to the advancement of pharmaceutical research and development.
References
- 1. Use of 7-ethoxycoumarin to monitor multiple enzymes in the human CYP1, CYP2, and CYP3 families - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound ≥97% (HPLC) | 117620-77-6 [sigmaaldrich.com]
- 3. moleculardepot.com [moleculardepot.com]
- 4. A continuous fluorometric assay for cytochrome P-450-dependent mixed function oxidases using this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to 3-Cyano-7-ethoxycoumarin: A Versatile Fluorogenic Probe
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Cyano-7-ethoxycoumarin (CEC) is a synthetic coumarin (B35378) derivative that has emerged as a valuable tool in biochemical and pharmaceutical research. Its utility stems from its properties as a fluorogenic substrate for a range of cytochrome P450 (CYP) enzymes, which are central to drug metabolism and xenobiotic disposition. This technical guide provides a comprehensive literature review of this compound, detailing its synthesis, chemical and physical properties, and its primary application in the study of CYP-mediated metabolism. The guide includes detailed experimental protocols, quantitative data, and visual representations of key processes to support researchers in its effective application.
Chemical and Physical Properties
This compound is a crystalline solid, typically appearing as a yellow to orange powder. It is soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO) and ethanol (B145695).[1][2] The key physical and chemical properties of this compound and its fluorescent metabolite, 3-cyano-7-hydroxycoumarin (B100011), are summarized in the table below.
| Property | This compound | 3-Cyano-7-hydroxycoumarin (Metabolite) |
| Molecular Formula | C₁₂H₉NO₃ | C₁₀H₅NO₃ |
| Molecular Weight | 215.20 g/mol [3] | 187.15 g/mol |
| Excitation Maximum (λex) | Not fluorescent | 408 nm[1][4] |
| Emission Maximum (λem) | Not fluorescent | 450 nm[1][4] |
| Appearance | Yellow to orange solid[1] | Fluorescent product in solution |
| Solubility | Soluble in DMSO and ethanol[1][2] | Soluble in aqueous buffers at physiological pH |
| Quantum Yield (Φf) | Not applicable | ~0.25 (for a structurally similar compound in PBS)[5] |
Synthesis of this compound
The synthesis of this compound is typically achieved through a Knoevenagel condensation reaction. This method involves the reaction of an appropriately substituted salicylaldehyde (B1680747) with an active methylene (B1212753) compound, such as ethyl cyanoacetate (B8463686), in the presence of a basic catalyst.
Experimental Protocol: Synthesis via Knoevenagel Condensation
Materials:
-
Ethyl cyanoacetate
-
Piperidine (B6355638) (catalyst)
-
Ethanol (solvent)
Procedure:
-
Dissolve equimolar amounts of 4-ethoxy-2-hydroxybenzaldehyde and ethyl cyanoacetate in absolute ethanol.
-
Add a catalytic amount of piperidine to the solution.
-
Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature to allow the product to crystallize.
-
Collect the solid product by filtration and wash with cold ethanol to remove any unreacted starting materials.
-
Recrystallize the crude product from a suitable solvent, such as ethanol or a mixture of ethanol and water, to yield pure this compound.
Application in Cytochrome P450 Activity Assays
The primary application of this compound is as a fluorogenic substrate for measuring the activity of various cytochrome P450 (CYP) isoforms. CYPs are a superfamily of enzymes responsible for the metabolism of a wide array of endogenous and exogenous compounds, including the majority of clinically used drugs.
Principle of the Assay
This compound itself is non-fluorescent. However, upon enzymatic O-deethylation by CYP enzymes, it is converted into the highly fluorescent product, 3-cyano-7-hydroxycoumarin. The rate of formation of this fluorescent product is directly proportional to the activity of the CYP enzyme. This allows for a continuous and sensitive fluorometric assay of CYP activity.[4]
Experimental Protocol: Continuous Fluorometric Assay for CYP Activity
Materials:
-
This compound (substrate)
-
3-Cyano-7-hydroxycoumarin (standard)
-
NADPH (cofactor)
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
Microsomes from human liver or recombinant CYP isoforms
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a stock solution of NADPH in potassium phosphate buffer.
-
Prepare a series of dilutions of 3-cyano-7-hydroxycoumarin in the assay buffer to be used as a standard curve.
-
-
Assay Setup:
-
In a 96-well black microplate, add the potassium phosphate buffer.
-
Add the microsomal or recombinant CYP enzyme preparation to each well.
-
Add the this compound substrate to each well to initiate the reaction. The final concentration of DMSO should be kept low (typically <1%) to avoid enzyme inhibition.
-
-
Incubation and Measurement:
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the reaction by adding NADPH to each well.
-
Immediately place the microplate in a fluorescence plate reader pre-set to 37°C.
-
Monitor the increase in fluorescence over time at an excitation wavelength of approximately 408 nm and an emission wavelength of approximately 450 nm.[1][4]
-
-
Data Analysis:
-
Determine the initial rate of the reaction (fluorescence units per minute) from the linear portion of the fluorescence versus time plot.
-
Convert the rate of fluorescence increase to the rate of product formation (e.g., pmol/min/mg protein) using the standard curve of 3-cyano-7-hydroxycoumarin.
-
For enzyme kinetic studies, perform the assay with varying concentrations of this compound to determine the Michaelis-Menten constant (Km) and maximum velocity (Vmax).
-
Enzyme Kinetics
This compound is a substrate for several human CYP isoforms, with varying affinities and turnover rates. The Michaelis-Menten constants (Km) and maximum reaction velocities (Vmax) are crucial parameters for characterizing the interaction of this substrate with different CYPs.
| CYP Isoform | Km (µM) | Vmax (nmol/min/mg protein or pmol/min/pmol CYP) | Reference(s) |
| CYP1A1 | Low µM range | High turnover | [6] |
| CYP1A2 | Low µM range | Moderate turnover | [6][7] |
| CYP2C9 | - | Substrate for this isoform | [1] |
| CYP2C19 | - | Substrate for this isoform | [8] |
| CYP2E1 | High µM range | High turnover | [6] |
Note: Specific Km and Vmax values can vary depending on the experimental conditions, such as the source of the enzyme (e.g., human liver microsomes vs. recombinant enzyme) and the specific assay components.
Conclusion
This compound is a robust and sensitive fluorogenic probe that is indispensable for the in vitro characterization of cytochrome P450 enzyme activity. Its straightforward synthesis, well-defined metabolic activation to a fluorescent product, and applicability to high-throughput screening formats make it a cornerstone in drug metabolism studies and drug-drug interaction screening. This technical guide provides the essential information and protocols for researchers to effectively utilize this compound in their investigations, contributing to a deeper understanding of drug metabolism and the development of safer and more effective therapeutics.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. moleculardepot.com [moleculardepot.com]
- 4. A continuous fluorometric assay for cytochrome P-450-dependent mixed function oxidases using this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 7-Hydroxycoumarins Are Affinity-Based Fluorescent Probes for Competitive Binding Studies of Macrophage Migration Inhibitory Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 7-Ethoxycoumarin O-deethylation catalyzed by cytochromes P450 1A2 and 2E1 in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Substrate Selectivity of Coumarin Derivatives by Human CYP1 Enzymes: In Vitro Enzyme Kinetics and In Silico Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
The Versatility of 3-Cyano-7-ethoxycoumarin: A Technical Guide for Researchers
An In-depth Exploration of a Key Fluorogenic Probe in Drug Discovery and Beyond
Introduction
3-Cyano-7-ethoxycoumarin (CEC) is a versatile fluorogenic compound that has carved a significant niche in biomedical research, particularly in the realm of drug metabolism and high-throughput screening. This technical guide provides a comprehensive overview of the discoveries and applications centered around this valuable molecular tool. Primarily recognized as a substrate for cytochrome P450 (CYP) enzymes, CEC's utility extends to various fluorescence-based assays, making it an indispensable compound for researchers, scientists, and drug development professionals. This document will delve into the core applications of this compound, presenting quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows.
Core Applications of this compound
The principal application of this compound lies in its role as a fluorogenic substrate for several cytochrome P450 isoforms. Upon enzymatic O-deethylation by CYPs, CEC is converted into its highly fluorescent metabolite, 3-cyano-7-hydroxycoumarin (B100011). This conversion forms the basis of sensitive and continuous fluorometric assays for measuring the activity of mixed-function oxidases and for screening potential drug candidates for their inhibitory effects on specific CYP enzymes.[1][2]
Key applications include:
-
High-Throughput Screening (HTS) for CYP Inhibition: CEC is widely employed in HTS campaigns to identify compounds that inhibit the activity of major drug-metabolizing CYP isoforms, such as CYP1A1, CYP1A2, CYP2C9, CYP2C19, and to a lesser extent, CYP2D6.[3][4][5]
-
Measurement of Mixed-Function Oxidase Activity: The fluorometric assay using CEC provides a direct and continuous method for determining the activity of cytochrome P-450-dependent mixed-function oxidases in various biological preparations, including liver microsomes and isolated hepatocytes.[1][2]
-
Enzyme Kinetics Studies: The probe is utilized to determine key enzyme kinetic parameters, such as the Michaelis constant (Km) and maximum velocity (Vmax), for CYP-mediated reactions.[2]
Quantitative Data
The following tables summarize key quantitative data associated with the use of this compound and its fluorescent product.
Table 1: Photophysical Properties
| Compound | Excitation Maximum (λex) | Emission Maximum (λem) |
| This compound | 353 nm | - |
| 3-Cyano-7-hydroxycoumarin | 408 nm | 450 nm |
| Data sourced from multiple references.[1][4] |
Table 2: Enzyme Kinetic Parameters for Mixed-Function Oxidases
| Parameter | Value | Biological System |
| Apparent Km | 16 µM | Hepatic microsomal preparations from control rats |
| Vmax (control) | 0.5 nmol/min/mg protein | Hepatic microsomal preparations from control rats |
| Vmax (phenobarbitone-induced) | 3 nmol/min/mg protein (6-fold induction) | Hepatic microsomal preparations from phenobarbitone-treated rats |
| Data from a continuous fluorometric assay for cytochrome P-450-dependent mixed function oxidases.[2] |
Table 3: IC50 Values for CYP1A2 and CYP3A4 Inhibition
| Inhibitor | CYP Isoform | IC50 (µM) |
| α-Naphthoflavone | CYP1A2 | 0.008 |
| Frutinone A | CYP1A2 | 0.56 |
| Morin | CYP1A2 | 41.8 |
| Quercetin | CYP1A2 | 22.5 |
| Fucoxanthin | CYP1A2 | 30.3 |
| Morin | CYP3A4 | 86.6 |
| Quercetin | CYP3A4 | 16.1 |
| Fucoxanthin | CYP3A4 | 24.4 |
| IC50 values were determined using this compound as the substrate for CYP1A2 and a different substrate for CYP3A4.[6][7][8] |
Experimental Protocols
This section provides detailed methodologies for key experiments utilizing this compound.
Protocol 1: High-Throughput Screening for CYP1A2 Inhibition
This protocol is adapted for a 96- or 384-well plate format and is suitable for HTS of potential CYP1A2 inhibitors.[9]
Materials:
-
Recombinant human CYP1A2 enzyme
-
Potassium phosphate (B84403) buffer (0.1 M, pH 7.4)
-
NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
This compound (CEC) stock solution in DMSO
-
Test compounds and known inhibitors (e.g., α-naphthoflavone) dissolved in DMSO
-
Black, flat-bottom 96- or 384-well plates
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation: Prepare a master mix containing potassium phosphate buffer, the NADPH regenerating system, and the CYP1A2 enzyme at the desired concentrations.
-
Compound Plating: Dispense the test compounds and controls (positive and negative) into the wells of the microplate. The final DMSO concentration should typically not exceed 1%.
-
Pre-incubation: Add the enzyme master mix to the wells containing the test compounds. Pre-incubate the plate at 37°C for a short period (e.g., 10 minutes) to allow for the interaction between the compounds and the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the this compound substrate to all wells. The final concentration of CEC should be close to its Km value for the enzyme.
-
Incubation and Measurement: Incubate the plate at 37°C for a predetermined time (e.g., 15-30 minutes). Monitor the increase in fluorescence over time using a fluorescence plate reader with excitation and emission wavelengths set to approximately 408 nm and 450 nm, respectively.
-
Data Analysis: Calculate the rate of the reaction for each well. Determine the percent inhibition for each test compound relative to the vehicle control. For dose-response curves, calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
Protocol 2: Suggested Protocol for Live-Cell Imaging
This protocol provides a general workflow for staining live cells with this compound to potentially visualize CYP1A2 activity, though specific optimization for this probe is recommended.[10]
Materials:
-
Cells cultured on glass-bottom dishes or chamber slides
-
Complete cell culture medium (phenol red-free recommended)
-
This compound stock solution in DMSO
-
Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells on a suitable imaging vessel and culture until they reach the desired confluency (e.g., 50-70%).
-
Probe Preparation: Prepare a working solution of this compound in a serum-free, phenol (B47542) red-free culture medium. A starting concentration in the range of 1-10 µM is suggested for initial optimization.
-
Cell Staining: Remove the culture medium from the cells and wash once with pre-warmed PBS or HBSS. Replace the buffer with the staining solution containing this compound.
-
Incubation: Incubate the cells at 37°C in a CO₂ incubator for 15-60 minutes. The optimal incubation time will depend on the cell type and experimental conditions.
-
Washing: Remove the staining solution and wash the cells two to three times with pre-warmed PBS or complete culture medium to remove any unbound probe.
-
Imaging: Add fresh, pre-warmed culture medium or imaging buffer to the cells. Immediately image the cells using a fluorescence microscope equipped with a filter set appropriate for detecting the fluorescence of 3-cyano-7-hydroxycoumarin (excitation ~408 nm, emission ~450 nm).
Protocol 3: Suggested Protocol for Fixed-Cell Staining
This protocol outlines a general procedure for staining fixed cells.
Materials:
-
Cells cultured on coverslips or in imaging plates
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS (for permeabilization, if needed for intracellular targets)
-
This compound staining solution
-
Mounting medium
Procedure:
-
Fixation: Aspirate the culture medium and wash the cells with PBS. Fix the cells by incubating with 4% PFA in PBS for 10-15 minutes at room temperature.
-
Washing: Wash the cells two to three times with PBS.
-
Permeabilization (Optional): If targeting intracellular components, permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes at room temperature, followed by washing with PBS.
-
Staining: Incubate the fixed cells with the this compound staining solution (e.g., 1-10 µM in PBS) for 15-30 minutes at room temperature, protected from light.
-
Washing: Remove the staining solution and wash the cells three times with PBS.
-
Mounting and Imaging: Mount the coverslips onto microscope slides using an appropriate mounting medium. Image the cells using a fluorescence microscope with the appropriate filters.
Visualizations
The following diagrams, generated using the DOT language, illustrate key processes involving this compound.
Conclusion
This compound stands out as a robust and sensitive tool for probing the activity of cytochrome P450 enzymes. Its favorable photophysical properties, coupled with the distinct fluorescence of its metabolite, have made it a cornerstone of high-throughput screening assays for drug-drug interactions and fundamental studies of enzyme kinetics. While its applications are predominantly centered around CYP enzymes, the general principles of its use as a fluorogenic probe may inspire the development of novel assays for other enzymatic systems. The protocols and data presented in this guide aim to equip researchers with the necessary information to effectively utilize this powerful compound in their scientific endeavors.
References
- 1. Protocols [moorescancercenter.ucsd.edu]
- 2. A continuous fluorometric assay for cytochrome P-450-dependent mixed function oxidases using this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Current High-Throughput Approaches of Screening Modulatory Effects of Xenobiotics on Cytochrome P450 (CYP) Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 5. This compound ≥97% (HPLC) | 117620-77-6 [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Methodological & Application
Application Notes: 3-Cyano-7-ethoxycoumarin for Enzyme Activity Assays
References
- 1. A continuous fluorometric assay for cytochrome P-450-dependent mixed function oxidases using this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Coumarins and P450s, Studies Reported to-Date | MDPI [mdpi.com]
- 7. Spectrum [3-Cyano-7-hydroxycoumarin] | AAT Bioquest [aatbio.com]
Application Notes and Protocols for 3-Cyano-7-ethoxycoumarin as a Fluorescent Probe
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Cyano-7-ethoxycoumarin (CEC) is a valuable fluorogenic substrate widely employed for the continuous determination of the activity of cytochrome P450 (CYP) mixed-function oxidases.[1] This compound is intrinsically non-fluorescent but is enzymatically converted to the highly fluorescent product 3-cyano-7-hydroxycoumarin (B100011), enabling sensitive and real-time monitoring of enzyme kinetics.[2] Its application is particularly prominent in drug metabolism studies, high-throughput screening for CYP inhibitors, and characterization of specific CYP isoforms.[3][4]
Principle of Action
The core of this assay lies in the O-dealkylation of this compound by CYP enzymes. In this reaction, the ethoxy group at the 7-position is removed, yielding the fluorescent product 3-cyano-7-hydroxycoumarin. The increase in fluorescence intensity over time is directly proportional to the rate of the enzymatic reaction. This fluorogenic probe is particularly useful for studying the activity of several key drug-metabolizing CYP isoforms, including CYP1A1, CYP1A2, CYP2C9, and CYP2C19.[2][4]
Photophysical and Kinetic Properties
The utility of this compound as a fluorescent probe is defined by its distinct spectral properties upon enzymatic conversion and its kinetic parameters with various cytochrome P450 enzymes.
| Property | Value | Reference |
| This compound (Substrate) | ||
| Molecular Formula | C₁₂H₉NO₃ | [4] |
| Molecular Weight | 215.20 g/mol | [4] |
| 3-Cyano-7-hydroxycoumarin (Product) | ||
| Excitation Maximum (λex) | 408 nm | [1][2] |
| Emission Maximum (λem) | 450 nm | [1][2] |
| Kinetic Parameters (Rat Hepatic Microsomes) | ||
| Apparent Km | 16 µM | [1] |
| Vmax | 0.5 nmol/min/mg protein | [1] |
Experimental Protocols
Below are detailed protocols for the use of this compound in determining cytochrome P450 activity.
Preparation of Reagents
-
This compound Stock Solution: Prepare a stock solution of this compound in DMSO.[5] For example, a 10 mM stock solution can be prepared and stored at -20°C, protected from light.[5]
-
NADPH Stock Solution: Prepare a fresh stock solution of NADPH in a suitable buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.4). The concentration will depend on the final assay concentration required.
-
Enzyme Preparation: This can be human liver microsomes, recombinant CYP enzymes, or other cellular fractions containing the enzyme of interest. The protein concentration should be determined using a standard method like the Bradford assay.
-
Reaction Buffer: A common buffer is 100 mM potassium phosphate buffer, pH 7.4.
Continuous Fluorometric Assay for CYP Activity in Microsomes
This protocol is adapted for a 96-well plate format, suitable for high-throughput screening.
-
Assay Plate Preparation:
-
In each well of a black, clear-bottom 96-well plate, add the reaction buffer.
-
Add the microsomal preparation to each well to achieve the desired final protein concentration (e.g., 10-50 µg/mL).
-
If screening for inhibitors, add the test compounds at various concentrations to the respective wells. Include a vehicle control (e.g., DMSO).
-
-
Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes to allow the test compounds to interact with the enzymes.
-
Initiation of Reaction:
-
Add this compound to each well to reach the desired final concentration (typically at or below the Km value, e.g., 10-20 µM).
-
Start the enzymatic reaction by adding NADPH to each well.
-
-
Fluorescence Measurement:
-
Data Analysis:
-
For each well, plot the fluorescence intensity against time.
-
The initial rate of the reaction is determined from the linear portion of the curve.
-
For inhibitor screening, calculate the percent inhibition relative to the vehicle control.
-
IC₅₀ values can be determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.
-
Assay in Isolated Hepatocytes
When using intact cells like hepatocytes, it's important to note that the fluorescent product, 3-cyano-7-hydroxycoumarin, may experience a time- and concentration-dependent loss of fluorescence.[1] This can lead to an underestimation of the true reaction rates by approximately 5%.[1]
-
Cell Preparation: Isolate hepatocytes using standard procedures and resuspend them in a suitable incubation medium.
-
Assay Procedure:
-
Add the hepatocyte suspension to the wells of a 96-well plate.
-
Add this compound to the wells.
-
Incubate the plate at 37°C.
-
Monitor the increase in fluorescence over time as described for the microsomal assay.
-
-
Considerations: Due to the potential for fluorescence loss, it is advisable to use a calibration curve with 3-cyano-7-hydroxycoumarin in the presence of hepatocytes to correct for this effect.
Visualizations
Enzymatic Conversion Pathway
References
Application Notes and Protocols for the 3-Cyano-7-Ethoxycoumarin Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 3-Cyano-7-ethoxycoumarin assay is a sensitive and continuous fluorometric method used to determine the activity of cytochrome P450 (CYP) enzymes. This compound is a non-fluorescent substrate that is metabolized by several CYP isoforms, primarily through O-deethylation, to produce the highly fluorescent product 3-cyano-7-hydroxycoumarin (B100011). This assay is particularly useful for studying the activity of CYP1A1, CYP1A2, CYP2C9, and CYP2C19, and to a lesser extent, CYP2D6. Its sensitivity makes it a valuable tool in drug discovery and development for screening potential drug candidates for their effects on CYP activity, thus assessing potential drug-drug interactions.
Principle of the Assay
The assay relies on the enzymatic conversion of the non-fluorescent this compound to the fluorescent 3-cyano-7-hydroxycoumarin by CYP enzymes in the presence of a nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH) regenerating system. The rate of fluorescence increase is directly proportional to the enzyme activity. The fluorescent product, 3-cyano-7-hydroxycoumarin, has an excitation maximum at approximately 408 nm and an emission maximum at around 450 nm.[1][2][3]
Biochemical Pathway
The enzymatic reaction catalyzed by cytochrome P450 enzymes is a key step in Phase I drug metabolism. This process introduces or exposes functional groups on the substrate, increasing its polarity and facilitating its subsequent metabolism and excretion.
Experimental Protocols
This section provides a detailed methodology for performing the this compound assay using a 96-well plate format, suitable for high-throughput screening.
Materials and Reagents
-
This compound (CEC): Stock solution in DMSO (e.g., 10 mM). Store at -20°C.
-
Cytochrome P450 Enzymes: Human liver microsomes or recombinant human CYP isoforms.
-
Buffer: 0.1 M Potassium phosphate buffer, pH 7.4.
-
NADPH Regenerating System:
-
NADP+ solution (e.g., 10 mM in water).
-
Glucose-6-phosphate solution (e.g., 0.1 M in water).
-
Glucose-6-phosphate dehydrogenase (e.g., 1 mg/mL in Tris-acetate buffer).
-
-
Test Compounds: Dissolved in DMSO.
-
Positive Control Inhibitors: Known isoform-specific inhibitors (e.g., furafylline (B147604) for CYP1A2).
-
Plates: Black, flat-bottom 96- or 384-well plates.
-
Fluorescence Plate Reader: Capable of excitation at ~408 nm and emission at ~450 nm.
Assay Procedure
-
Reagent Preparation:
-
Prepare a master mix containing the potassium phosphate buffer and the specific CYP enzyme or liver microsomes.
-
Prepare a fresh NADPH regenerating system by combining NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase solutions.
-
-
Compound Plating:
-
Dispense test compounds and controls (vehicle and positive control inhibitor) into the wells of the microplate. The final DMSO concentration should not exceed 1% to avoid solvent effects on enzyme activity.
-
-
Pre-incubation:
-
Add the enzyme master mix to the wells containing the test compounds.
-
Incubate the plate at 37°C for a short period (e.g., 5-10 minutes) to allow the test compounds to interact with the enzymes.
-
-
Initiation of Reaction:
-
Add the this compound substrate to all wells.
-
Initiate the enzymatic reaction by adding the NADPH regenerating system to all wells.
-
-
Fluorescence Measurement:
-
Immediately place the plate in a pre-warmed (37°C) fluorescence plate reader.
-
Measure the fluorescence intensity kinetically over a period of 30-60 minutes, with readings taken every 1-2 minutes.
-
Use an excitation wavelength of approximately 408 nm and an emission wavelength of approximately 450 nm.
-
-
Data Analysis:
-
Determine the rate of reaction (V) by calculating the slope of the linear portion of the fluorescence versus time curve.
-
Calculate the percent inhibition for each test compound concentration relative to the vehicle control.
-
Determine the IC50 value for inhibitory compounds by plotting the percent inhibition against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Experimental Workflow
The following diagram outlines the key steps in the this compound assay workflow.
Data Presentation
The following table summarizes representative kinetic parameters for the metabolism of this compound by rat liver microsomes. These values can be used as a reference for experimental setup and data interpretation.
| Enzyme Source | Apparent Km (µM) | Vmax (nmol/min/mg protein) | Reference |
| Hepatic Microsomes (Control Rats) | 16 | 0.5 | [1] |
Note: Kinetic parameters can vary depending on the specific experimental conditions, including the source of the enzyme (e.g., species, recombinant vs. native), buffer composition, and temperature.
Cytochrome P450 Signaling and Drug Metabolism
Cytochrome P450 enzymes are central to the Phase I metabolism of a vast array of xenobiotics, including approximately 75% of all small-molecule drugs.[4] The expression and activity of these enzymes are regulated by various signaling pathways, and their function is critical in determining the pharmacokinetic profile and potential for drug-drug interactions of therapeutic agents.
References
- 1. A continuous fluorometric assay for cytochrome P-450-dependent mixed function oxidases using this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. creative-enzymes.com [creative-enzymes.com]
- 4. Cytochrome P450: Drug metabolism, drug interactions, and drug targets - American Chemical Society [acs.digitellinc.com]
Application Notes and Protocols for High-Throughput Screening using 3-Cyano-7-ethoxycoumarin
For Researchers, Scientists, and Drug Development Professionals
Introduction
High-throughput screening (HTS) is an essential component of modern drug discovery, facilitating the rapid evaluation of large compound libraries for potential therapeutic candidates. Fluorescent assays are particularly advantageous for HTS due to their high sensitivity, wide dynamic range, and compatibility with automated systems. Among the fluorescent probes available, 3-Cyano-7-ethoxycoumarin (CEC) has emerged as a valuable tool for assessing the activity of cytochrome P450 (CYP) enzymes.
CYP enzymes are a superfamily of monooxygenases that play a critical role in the metabolism of a vast array of xenobiotics, including a majority of clinically used drugs. Inhibition of CYP enzymes is a primary cause of adverse drug-drug interactions, which can lead to altered pharmacokinetic profiles and potential toxicity. Consequently, screening for CYP inhibition is a mandatory step in preclinical drug development. This document provides detailed application notes and protocols for conducting HTS assays for CYP enzyme inhibitors using this compound.
Principle of the Assay
The core principle of the this compound-based assay lies in the enzymatic O-deethylation of the non-fluorescent CEC substrate by CYP enzymes to produce the highly fluorescent product, 3-cyano-7-hydroxycoumarin. The resulting increase in fluorescence intensity is directly proportional to the enzyme's activity. In the presence of an inhibitor, the rate of this conversion is reduced, leading to a decrease in the fluorescent signal. This allows for the quantification of the inhibitory potential of test compounds.
The reaction product, 3-cyano-7-hydroxycoumarin, is fluorescent at neutral pH, with excitation and emission maxima at approximately 408 nm and 450 nm, respectively.[1] This assay is known to be significantly more sensitive than some other commonly used methods, such as the ethoxyresorufin deethylase assay.[1]
Featured Application: High-Throughput Screening for Cytochrome P450 Inhibitors
This section provides a detailed protocol for a fluorogenic assay to identify and characterize inhibitors of various CYP isoforms in a high-throughput format.
Experimental Workflow
The general workflow for a CYP inhibition HTS campaign using this compound is outlined below.
References
Application Notes: 3-Cyano-7-ethoxycoumarin in Cell-Based Assays
Introduction
3-Cyano-7-ethoxycoumarin (CEC) is a cell-permeable, pro-fluorescent substrate widely utilized in cell-based assays to measure the activity of cytochrome P450 (CYP) enzymes.[1][2] In the field of drug discovery and development, monitoring CYP activity is crucial for evaluating the metabolic stability of new chemical entities and assessing their potential for drug-drug interactions. CEC provides a sensitive and continuous method for these assessments, making it suitable for high-throughput screening (HTS) applications.[3]
Principle of the Assay
The assay is based on the principle of enzymatic conversion. This compound itself is a non-fluorescent molecule. However, upon O-deethylation by specific CYP isoforms, it is converted into the highly fluorescent product, 3-cyano-7-hydroxycoumarin (B100011) (CHC).[3][4] This reaction is dependent on the presence of NADPH and Cytochrome P450 Reductase (CPR), which transfers electrons to the CYP enzyme. The resulting fluorescence intensity is directly proportional to the enzymatic activity. The fluorescent product CHC has an excitation maximum at approximately 408 nm and an emission maximum around 450-460 nm.[3][5][6]
Applications
-
High-Throughput Screening (HTS) for CYP Inhibitors: CEC is an ideal substrate for screening large compound libraries to identify potential inhibitors of specific CYP isoforms, such as CYP1A1, CYP1A2, and CYP2C19.[4]
-
Enzyme Activity Measurement: It is used to determine the catalytic activity of CYPs in various biological systems, including recombinant enzymes, human liver microsomes (HLM), and intact primary or engineered cells.[3][4]
-
Reaction Phenotyping: The assay can help identify which CYP isoforms are primarily responsible for the metabolism of a test compound.
-
Continuous Fluorometric Monitoring: The direct fluorescence of the product allows for continuous, real-time measurement of enzyme kinetics.[3]
Quantitative Data Summary
The following tables summarize key quantitative parameters for the use of this compound in cell-based assays.
Table 1: Physicochemical and Spectroscopic Properties
| Parameter | Value | Reference |
| Chemical Name | 7-Ethoxy-2-oxo-2H-1-benzopyran-3-carbonitrile | [1] |
| Molecular Formula | C₁₂H₉NO₃ | [1] |
| Molecular Weight | 215.2 g/mol | [1] |
| Solubility | DMSO (≥25 mg/mL), Ethanol (~10 mg/mL) | [4] |
| Excitation Max (Product) | ~408 nm | [3][4] |
| Emission Max (Product) | ~450 nm | [3][4] |
Table 2: Kinetic Parameters for CYP-Mediated Conversion
| Parameter | CYP Isoform | Value | Biological System | Reference |
| Apparent Kₘ | General CYP(s) | 16 µM | Rat Hepatic Microsomes | [3] |
| IC₅₀ (Inhibitor) | CYP1A2 | 0.008 µM (α-naphthoflavone) | Not Specified | [7] |
| IC₅₀ (Inhibitor) | CYP1A2 | 0.56 µM (Frutinone A) | Not Specified | [7] |
Signaling and Experimental Diagrams
The following diagrams illustrate the enzymatic pathway and a typical experimental workflow for a CYP inhibition assay.
Caption: Enzymatic conversion of this compound by Cytochrome P450.
Caption: Workflow for a high-throughput CYP inhibition screening assay.
Experimental Protocols
Protocol: High-Throughput Screening of CYP1A2 Inhibitors using Human Liver Microsomes
This protocol is designed for a 384-well plate format and is adapted from established high-throughput screening methods.[8]
1. Materials and Reagents
-
This compound (CEC)
-
Human Liver Microsomes (HLM)
-
Potassium Phosphate (B84403) Buffer (100 mM, pH 7.4)
-
NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Test compounds and known inhibitor (e.g., α-naphthoflavone as a positive control)
-
DMSO (HPLC grade)
-
Acetonitrile (for stopping the reaction)
-
384-well black, flat-bottom plates
-
Fluorescence microplate reader
2. Stock Solution Preparation
-
CEC Stock (10 mM): Dissolve the required amount of CEC in DMSO. Warm gently if necessary. Store at -20°C.[1]
-
Test Compounds/Controls (10 mM): Prepare stock solutions in 100% DMSO. Create serial dilutions as required for dose-response curves.
-
Phosphate Buffer: Prepare 100 mM potassium phosphate buffer and adjust the pH to 7.4.
-
NADPH System: Prepare according to the manufacturer's instructions immediately before use.
3. Assay Procedure
-
Compound Plating: Dispense test compounds and controls into the wells of a 384-well plate. Typically, a small volume (e.g., 100-500 nL) is transferred to achieve the desired final concentration. The final DMSO concentration in the assay should not exceed 1% to avoid solvent effects on enzyme activity.[8]
-
Enzyme Master Mix Preparation: Prepare a master mix containing the potassium phosphate buffer, the NADPH regenerating system, and the HLM (at the desired protein concentration).
-
Pre-incubation: Add the enzyme master mix to the wells containing the test compounds.[8] Mix gently and pre-incubate the plate at 37°C for approximately 10 minutes to allow for compound-enzyme interaction.[8]
-
Reaction Initiation: To start the enzymatic reaction, add CEC (diluted from the stock into buffer) to all wells.[8]
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 15-30 minutes), protected from light.[8] The incubation time should be within the linear range of product formation.
-
Reaction Termination: Stop the reaction by adding an equal volume of cold acetonitrile.[8] This precipitates the microsomal proteins.
-
Fluorescence Measurement: Centrifuge the plate to pellet the precipitated protein. Read the fluorescence of the supernatant in a microplate reader with excitation set to ~408 nm and emission to ~450 nm.[3]
4. Data Analysis
-
Background Subtraction: Subtract the average fluorescence of "no enzyme" or "time zero" control wells from all other wells.
-
Calculate Percent Inhibition: Determine the percent inhibition for each compound concentration relative to the vehicle control (0% inhibition) and the positive control inhibitor (100% inhibition).
-
% Inhibition = 100 * (1 - (Signal_Compound - Signal_Background) / (Signal_Vehicle - Signal_Background))
-
-
Determine IC₅₀: For dose-response experiments, plot the percent inhibition versus the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.
References
- 1. tribioscience.com [tribioscience.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A continuous fluorometric assay for cytochrome P-450-dependent mixed function oxidases using this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Spectrum [3-Cyano-7-hydroxycoumarin] | AAT Bioquest [aatbio.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for Measuring O-deethylase Activity Using 3-Cyano-7-ethoxycoumarin
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Cyano-7-ethoxycoumarin is a fluorogenic substrate widely employed for the sensitive measurement of O-deethylase activity, an enzymatic reaction primarily catalyzed by certain cytochrome P450 (CYP) isoforms. The O-deethylation of this compound results in the formation of the highly fluorescent product, 3-cyano-7-hydroxycoumarin (B100011), which can be readily quantified. This assay is particularly useful for assessing the activity of CYP1A1 and CYP1A2, and to a lesser extent, CYP2D6 and CYP2C19. Its continuous nature allows for real-time kinetic measurements, making it a valuable tool in drug metabolism studies, enzyme inhibition screening, and basic research involving CYP enzymology.
The enzymatic reaction involves the cleavage of the ethyl group from the coumarin (B35378) substrate, a reaction facilitated by the monooxygenase activity of CYP enzymes in the presence of NADPH. The resulting product, 3-cyano-7-hydroxycoumarin, exhibits distinct fluorescent properties that differ significantly from the substrate, allowing for a high signal-to-noise ratio. The fluorescence of 3-cyano-7-hydroxycoumarin can be measured at an excitation wavelength of approximately 408 nm and an emission wavelength of around 450 nm.[1][2]
Data Presentation
Physicochemical and Spectroscopic Properties
| Parameter | Value | Reference |
| This compound | ||
| Molecular Formula | C₁₂H₉NO₃ | [3] |
| Molecular Weight | 215.2 g/mol | [3] |
| Solubility | Soluble in DMSO and ethanol | [4] |
| 3-Cyano-7-hydroxycoumarin (Product) | ||
| Excitation Maximum | ~408 nm | [1][2] |
| Emission Maximum | ~450 nm | [1][2] |
Kinetic Parameters of O-deethylase Activity
The following table summarizes the kinetic parameters for the O-deethylation of this compound and the related compound 7-ethoxycoumarin (B196162) by various enzyme sources.
| Enzyme Source | Substrate | Apparent K_m (µM) | Apparent V_max | Reference |
| Rat Hepatic Microsomes (control) | This compound | 16 | 0.5 nmol/min/mg protein | [1] |
| Human Liver Microsomes (CYP1A2 rich) | 7-Ethoxycoumarin | Low K_m | Low V_max | [5] |
| Human Liver Microsomes (CYP2E1 rich) | 7-Ethoxycoumarin | High K_m | High V_max | [5] |
| Isolated Rat Hepatocytes (high affinity) | 7-Ethoxycoumarin | 11.5 | 0.30 nmol/min/10⁶ cells | [6] |
| Isolated Rat Hepatocytes (low affinity) | 7-Ethoxycoumarin | 560 | 1.52 nmol/min/10⁶ cells | [6] |
| Isolated Dog Hepatocytes (high affinity) | 7-Ethoxycoumarin | 2.2 | 0.21 nmol/min/10⁶ cells | [6] |
| Isolated Dog Hepatocytes (low affinity) | 7-Ethoxycoumarin | 40 | 0.74 nmol/min/10⁶ cells | [6] |
| Isolated Human Hepatocytes (high affinity) | 7-Ethoxycoumarin | 3.9 | 0.007 nmol/min/10⁶ cells | [6] |
| Isolated Human Hepatocytes (low affinity) | 7-Ethoxycoumarin | 470 | 0.057 nmol/min/10⁶ cells | [6] |
Experimental Protocols
I. Preparation of Reagents
-
Potassium Phosphate (B84403) Buffer (0.1 M, pH 7.4):
-
Prepare stock solutions of 0.1 M monobasic potassium phosphate (KH₂PO₄) and 0.1 M dibasic potassium phosphate (K₂HPO₄).
-
Mix the two solutions until the desired pH of 7.4 is achieved. Sterilize by autoclaving and store at room temperature.
-
-
This compound Stock Solution (10 mM):
-
Dissolve an appropriate amount of this compound in dimethyl sulfoxide (B87167) (DMSO). For example, dissolve 2.15 mg in 1 mL of DMSO.
-
Store the stock solution in small aliquots at -20°C, protected from light.
-
-
3-Cyano-7-hydroxycoumarin Standard Stock Solution (1 mM):
-
Dissolve an appropriate amount of 3-cyano-7-hydroxycoumarin in DMSO. For example, dissolve 1.87 mg in 1 mL of DMSO.
-
Store the stock solution in small aliquots at -20°C, protected from light.
-
-
NADPH Regenerating System (Optional but Recommended):
-
Prepare a solution containing:
-
10 mM NADP⁺
-
100 mM Glucose-6-phosphate
-
10 U/mL Glucose-6-phosphate dehydrogenase
-
-
Alternatively, a commercially available NADPH regenerating system can be used.
-
-
NADPH Stock Solution (10 mM):
-
If not using a regenerating system, prepare a 10 mM solution of NADPH in 0.1 M potassium phosphate buffer, pH 7.4.
-
Prepare this solution fresh on the day of the experiment and keep it on ice.
-
-
Microsomal Suspension:
-
Thaw liver microsomes (e.g., human, rat) on ice.
-
Dilute the microsomes to the desired protein concentration (e.g., 0.1-1.0 mg/mL) with ice-cold 0.1 M potassium phosphate buffer, pH 7.4. Keep the suspension on ice.
-
II. O-deethylase Activity Assay Protocol
This protocol is designed for a 96-well plate format and can be adapted for other formats.
-
Prepare the Reaction Mixture:
-
In each well of a black, clear-bottom 96-well plate, add the following components in the specified order:
-
Potassium Phosphate Buffer (0.1 M, pH 7.4)
-
Microsomal Suspension
-
This compound (diluted from stock to the desired final concentration, e.g., 1-50 µM)
-
-
The final volume in each well should be brought to 190 µL with the buffer.
-
Include control wells:
-
No-enzyme control: Replace the microsomal suspension with buffer.
-
No-substrate control: Replace the this compound solution with buffer.
-
-
-
Pre-incubation:
-
Pre-incubate the plate at 37°C for 5 minutes to allow the components to reach the reaction temperature.
-
-
Initiate the Reaction:
-
Initiate the enzymatic reaction by adding 10 µL of 10 mM NADPH solution (or the NADPH regenerating system) to each well, bringing the final volume to 200 µL.
-
-
Kinetic Measurement:
-
Immediately place the plate in a fluorescence plate reader pre-set to 37°C.
-
Measure the increase in fluorescence over time (e.g., every minute for 15-30 minutes).
-
Wavelength settings: Excitation at ~408 nm and Emission at ~460 nm.
-
III. Standard Curve for 3-Cyano-7-hydroxycoumarin
-
Prepare a series of dilutions of the 1 mM 3-cyano-7-hydroxycoumarin stock solution in the final assay buffer to obtain a range of known concentrations (e.g., 0-10 µM).
-
Add 200 µL of each standard dilution to the wells of the 96-well plate.
-
Measure the fluorescence of the standards using the same settings as the kinetic assay.
-
Plot the fluorescence intensity against the known concentrations of 3-cyano-7-hydroxycoumarin to generate a standard curve. The slope of this curve will be used to convert the rate of fluorescence increase in the enzymatic assay to the rate of product formation (e.g., pmol/min).
IV. Data Analysis
-
Calculate the initial rate of reaction (V₀) from the linear portion of the fluorescence versus time plot for each experimental well. This is typically expressed as fluorescence units per minute (FU/min).
-
Subtract the rate of the no-enzyme control from the experimental rates to correct for any non-enzymatic conversion or background fluorescence increase.
-
Convert the corrected rates (FU/min) to the rate of product formation (e.g., pmol/min) using the slope of the 3-cyano-7-hydroxycoumarin standard curve.
-
Normalize the activity to the amount of microsomal protein used in each reaction (e.g., pmol/min/mg of protein).
-
For kinetic parameter determination (K_m and V_max):
-
Perform the assay with a range of this compound concentrations.
-
Plot the initial reaction velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation using a non-linear regression software.
-
Visualizations
Caption: Experimental workflow for the this compound O-deethylase assay.
Caption: Enzymatic conversion of this compound to its fluorescent product.
References
- 1. A continuous fluorometric assay for cytochrome P-450-dependent mixed function oxidases using this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Spectrum [3-Cyano-7-hydroxycoumarin] | AAT Bioquest [aatbio.com]
- 3. An improved assay of 7-ethoxycoumarin O-deethylase activity: induction of hepatic enzyme activity in C57BL/6J and DBA/2J mice by phenobarbital, 3-methylcholanthrene and 2,3,7,8-tetrachlorodibenzo-p-dioxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. abcam.com [abcam.com]
- 5. 7-Ethoxycoumarin O-deethylation catalyzed by cytochromes P450 1A2 and 2E1 in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 7-Ethoxycoumarin O-deethylase kinetics in isolated rat, dog and human hepatocyte suspensions - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for CYP2C9 Activity Assay Using 3-Cyano-7-ethoxycoumarin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cytochrome P450 2C9 (CYP2C9) is a critical enzyme in human drug metabolism, responsible for the oxidation of a wide range of xenobiotics and endogenous compounds.[1] Assessing the activity of CYP2C9 is paramount in drug discovery and development to predict drug-drug interactions and understand the pharmacokinetic profiles of new chemical entities. This document provides detailed application notes and protocols for a fluorometric assay to determine CYP2C9 activity using 3-Cyano-7-ethoxycoumarin (CEC) as a substrate.
The assay is based on the principle of O-deethylation of the non-fluorescent CEC by CYP2C9 to produce the highly fluorescent metabolite, 3-cyano-7-hydroxycoumarin (B100011). The rate of fluorescence increase is directly proportional to the enzyme activity. This continuous fluorometric assay is sensitive, robust, and amenable to high-throughput screening (HTS) formats.[2][3]
Principle of the Assay
The enzymatic reaction involves the conversion of this compound by CYP2C9 in the presence of a nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH) regenerating system. The product, 3-cyano-7-hydroxycoumarin, can be detected fluorometrically with excitation and emission maxima at approximately 408 nm and 450 nm, respectively.[2][3]
Data Presentation
Enzyme Kinetics
The following table summarizes the kinetic parameters for the metabolism of this compound by cytochrome P450 enzymes.
| Enzyme Source | Substrate | Km (µM) | Vmax (nmol/min/mg protein) |
| Rat Hepatic Microsomes | This compound | 16 | 0.5 |
Note: Data from rat hepatic microsomes is provided as a reference.[2] Kinetic parameters can vary depending on the specific experimental conditions and enzyme source (e.g., human liver microsomes, recombinant CYP2C9).
Inhibitor Information
The inhibitory potential of various compounds against CYP2C9 can be determined using this assay. The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are key parameters to quantify the inhibitory effect.
| Inhibitor | Inhibition Type | IC50 (µM) | Ki (µM) |
| Sulfaphenazole (B1682705) | Competitive | ~0.1-1 | - |
| Physcion (B1677767) | Competitive | 7.44 | 3.69 |
Sulfaphenazole is a well-characterized and potent inhibitor of CYP2C9.[4] The IC50 for physcion was determined in human liver microsomes.[3]
Experimental Protocols
Materials and Reagents
-
Enzyme: Human liver microsomes (HLM) or recombinant human CYP2C9
-
Substrate: this compound (CEC)
-
Cofactor: NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Buffer: Potassium phosphate buffer (0.1 M, pH 7.4)
-
Inhibitor: Sulfaphenazole (as a positive control for inhibition)
-
Solvent: DMSO or ethanol (B145695) for dissolving substrate and inhibitors
-
Plate: Black, flat-bottom 96- or 384-well plates suitable for fluorescence measurements
-
Instrumentation: Fluorescence microplate reader
Reagent Preparation
-
Potassium Phosphate Buffer (0.1 M, pH 7.4): Prepare a stock solution and adjust the pH to 7.4.
-
This compound (CEC) Stock Solution: Dissolve CEC in DMSO or ethanol to make a concentrated stock solution (e.g., 10 mM). Store protected from light at -20°C.
-
NADPH Regenerating System: Prepare according to the manufacturer's instructions. Commercial kits are readily available.[5]
-
Enzyme Solution: Dilute human liver microsomes or recombinant CYP2C9 to the desired concentration in cold potassium phosphate buffer immediately before use.
-
Inhibitor Stock Solution: Dissolve sulfaphenazole or test compounds in DMSO to prepare a concentrated stock solution.
Assay Procedure (96-well plate format)
-
Compound Plating:
-
Add 1 µL of test compound or inhibitor (dissolved in DMSO) to the appropriate wells.
-
For control wells, add 1 µL of DMSO.
-
The final DMSO concentration in the assay should not exceed 1% to avoid solvent-induced inhibition.
-
-
Enzyme and Cofactor Pre-incubation:
-
Prepare a master mix containing the potassium phosphate buffer, NADPH regenerating system, and the CYP2C9 enzyme source.
-
Add 149 µL of the master mix to each well containing the test compound or DMSO.
-
Mix gently and pre-incubate the plate at 37°C for 10 minutes to allow for compound-enzyme interaction.
-
-
Reaction Initiation:
-
Prepare a working solution of CEC in potassium phosphate buffer.
-
Add 50 µL of the CEC working solution to all wells to initiate the reaction. The final volume in each well will be 200 µL.
-
-
Fluorescence Measurement:
-
Immediately place the plate in a pre-warmed (37°C) fluorescence plate reader.
-
Measure the fluorescence intensity kinetically over a period of 30-60 minutes.
-
Wavelengths: Excitation at ~408 nm and Emission at ~450 nm.
-
-
Data Analysis:
-
Determine the rate of reaction (increase in fluorescence per unit time) for each well from the linear portion of the kinetic curve.
-
Calculate the percent inhibition for each test compound concentration relative to the vehicle control (DMSO).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.
-
Standard Curve for 3-cyano-7-hydroxycoumarin
To quantify the amount of product formed, a standard curve of 3-cyano-7-hydroxycoumarin should be prepared.
-
Prepare a stock solution of 3-cyano-7-hydroxycoumarin in DMSO.
-
Create a series of dilutions in the assay buffer to cover the expected range of product formation.
-
Add 200 µL of each standard dilution to the wells of the microplate.
-
Measure the fluorescence intensity at the same excitation and emission wavelengths used for the assay.
-
Plot the fluorescence intensity against the concentration of 3-cyano-7-hydroxycoumarin to generate a standard curve. This curve can be used to convert the rate of fluorescence increase in the enzymatic assay to the rate of product formation (e.g., pmol/min).
Visualizations
Signaling Pathway
Caption: Metabolic conversion of this compound by CYP2C9.
Experimental Workflow
Caption: High-throughput screening workflow for the CYP2C9 activity assay.
References
- 1. researchgate.net [researchgate.net]
- 2. A continuous fluorometric assay for cytochrome P-450-dependent mixed function oxidases using this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Physcion inhibition of CYP2C9, 2D6 and 3A4 in human liver microsomes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. NADPH Regeneration System [promega.com]
Application Notes and Protocols: Dissolving 3-Cyano-7-ethoxycoumarin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the dissolution of 3-Cyano-7-ethoxycoumarin, a widely used fluorogenic probe for measuring the activity of cytochrome P450 (CYP) enzymes. Proper dissolution and handling are critical for obtaining accurate and reproducible results in various experimental assays.
Product Information
-
Name: this compound
-
Molecular Formula: C₁₂H₉NO₃[1]
-
Appearance: Crystalline solid, yellow to orange in color[3][5]
Solubility Data
This compound is a lipophilic compound with limited aqueous solubility. It is readily soluble in organic solvents. For aqueous-based assays, a stock solution in an appropriate organic solvent should be prepared first, followed by dilution in the aqueous buffer.
Table 1: Solubility of this compound in Common Laboratory Solvents
| Solvent | Solubility | Reference |
| Dimethylformamide (DMF) | ~30 mg/mL | [5] |
| Dimethyl sulfoxide (B87167) (DMSO) | ~25 mg/mL | [5] |
| Ethanol (B145695) | ~10 mg/mL | [5] |
| DMF:PBS (pH 7.2) (1:8) | ~0.1 mg/mL | [1][5] |
Note: Solubility values can be influenced by factors such as temperature and the purity of the compound and solvent.
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution in Organic Solvents
This protocol is suitable for preparing a concentrated stock solution of this compound that can be stored for later use.
Materials:
-
This compound (crystalline solid)
-
Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF), anhydrous
-
Inert gas (e.g., argon or nitrogen)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated micropipettes
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound in a sterile microcentrifuge tube or vial.
-
Solvent Addition: Add the appropriate volume of DMSO or DMF to achieve the desired concentration (e.g., for a 25 mg/mL stock in DMSO, add 1 mL of DMSO to 25 mg of the compound).
-
Inert Gas Purge: It is recommended to purge the solvent with an inert gas before use to minimize oxidation.[5]
-
Dissolution: Vortex the mixture thoroughly until the solid is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can aid dissolution, particularly for higher concentrations in DMSO.[6][7]
-
Storage: Store the stock solution at -20°C, protected from light.[6][8] Solutions in DMSO or ethanol can be stored for up to 3 months at -20°C.[6]
Protocol 2: Preparation of a Working Solution for Aqueous Assays
This protocol describes the preparation of a working solution of this compound in an aqueous buffer, suitable for enzymatic assays.
Materials:
-
High-concentration stock solution of this compound in DMSO or DMF (from Protocol 1)
-
Aqueous buffer of choice (e.g., Phosphate-Buffered Saline, PBS, pH 7.2)
-
Sterile conical tubes
-
Vortex mixer
Procedure:
-
Initial Dilution: For maximum solubility in aqueous buffers, it is recommended to first dissolve the this compound in DMF.[5]
-
Serial Dilution: Perform a serial dilution of the stock solution with the aqueous buffer to reach the final desired concentration. For example, to prepare a 0.1 mg/mL solution in a 1:8 DMF:PBS mixture, add 1 part of the DMF stock solution to 8 parts of PBS.[1][5]
-
Mixing: Vortex the solution gently to ensure homogeneity.
-
Immediate Use: It is not recommended to store the aqueous solution for more than one day.[5] Prepare fresh working solutions for each experiment.
Visualizations
Cytochrome P450 Catalytic Cycle and Detection using this compound
This compound is a fluorogenic substrate for several cytochrome P450 isoforms, including CYP1A1, CYP1A2, CYP2D6, and CYP2C19.[1][5] The enzymatic reaction involves the O-dealkylation of this compound by the P450 enzyme, resulting in the formation of the highly fluorescent product, 3-cyano-7-hydroxycoumarin. The increase in fluorescence can be monitored to determine the enzyme's activity.
Caption: Cytochrome P450 cycle and fluorogenic detection.
Experimental Workflow: Dissolution and Use of this compound
The following diagram outlines the general workflow for dissolving this compound and using it in a typical fluorometric assay.
References
- 1. caymanchem.com [caymanchem.com]
- 2. 5-ethynyl.com [5-ethynyl.com]
- 3. This compound 97 (HPLC) CAS 117620-77-6 [sigmaaldrich.com]
- 4. This compound | C12H9NO3 | CID 164045 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. tribioscience.com [tribioscience.com]
- 7. tribioscience.com [tribioscience.com]
- 8. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for 3-Cyano-7-ethoxycoumarin: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of 3-Cyano-7-ethoxycoumarin (CEC), a versatile fluorogenic substrate for monitoring the activity of cytochrome P450 (CYP) enzymes. This document offers detailed protocols for enzyme activity assays, inhibition studies, and high-throughput screening, making it an essential resource for drug discovery and metabolism studies.
Introduction
This compound is a valuable tool in pharmacology and biochemistry, primarily utilized as a pro-fluorescent substrate for various cytochrome P450 isoforms.[1][2][3] Its enzymatic conversion by CYP enzymes results in the formation of the highly fluorescent product, 3-cyano-7-hydroxycoumarin, which allows for sensitive and continuous monitoring of enzyme activity.[4][5] This compound is particularly useful for studying the activity of CYP1A1, CYP1A2, CYP2C9, and CYP2C19, and to a lesser extent, CYP2D6.[2]
Physicochemical and Spectroscopic Properties
Proper handling and storage of this compound are crucial for reliable and reproducible experimental outcomes. Below is a summary of its key properties.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₉NO₃ | |
| Molecular Weight | 215.20 g/mol | |
| Appearance | Yellow to orange solid | |
| Storage Temperature | 2-8°C, protect from light | |
| Product (3-Cyano-7-hydroxycoumarin) | ||
| Excitation Maximum (λex) | ~408 nm | [2][4] |
| Emission Maximum (λem) | ~455 nm |
Solubility and Stock Solution Preparation:
This compound is soluble in dimethyl sulfoxide (B87167) (DMSO). For aqueous solutions, it is recommended to first dissolve the compound in DMSO and then dilute with the appropriate buffer. Stock solutions in DMSO can be stored at -20°C for extended periods.
Enzymatic Reaction and Detection
The core application of this compound lies in its O-deethylation by cytochrome P450 enzymes to produce the fluorescent metabolite, 3-cyano-7-hydroxycoumarin. This reaction can be continuously monitored using a fluorescence plate reader or spectrophotometer.
Quantitative Data: Kinetic Parameters
The Michaelis-Menten constant (Km) is a critical parameter for understanding the affinity of an enzyme for its substrate. The following table summarizes the reported Km values for the O-deethylation of this compound by various cytochrome P450 isoforms.
| CYP Isoform | Apparent Km (µM) | Organism/System | Reference |
| Mixed Function Oxidases | 16 | Rat hepatic microsomes | [4] |
| CYP1A1 | 0.054 - 15.6 | Human (recombinant) | [6] |
| CYP1A2 | 23.69 | Human (recombinant) | [7] |
| CYP1A2 | 0.27 - 47 | Human (recombinant) | [6] |
| CYP2C19 | 4.627 | Human (recombinant) | [7] |
Note: Km values can vary depending on the experimental conditions, such as the enzyme source (e.g., recombinant enzyme vs. liver microsomes) and buffer composition.
Experimental Protocols
Protocol 1: Determination of Cytochrome P450 Activity
This protocol describes a general method for measuring the activity of a specific CYP isoform using this compound.
Materials:
-
Recombinant human CYP enzyme or human liver microsomes
-
This compound (CEC)
-
NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
Potassium phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of CEC in DMSO (e.g., 10 mM).
-
Prepare working solutions of CEC by diluting the stock solution in potassium phosphate buffer to the desired concentrations (typically in the low µM range, ideally around the Km value for the specific isoform).
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
Dilute the CYP enzyme or human liver microsomes to the desired concentration in cold potassium phosphate buffer.
-
-
Assay Setup:
-
In a 96-well black microplate, add the following to each well:
-
Potassium phosphate buffer
-
CYP enzyme or human liver microsomes
-
CEC working solution
-
-
Include control wells:
-
No enzyme control (replace enzyme with buffer)
-
No substrate control (replace CEC with buffer)
-
No NADPH control (replace NADPH regenerating system with buffer in the final step)
-
-
-
Pre-incubation:
-
Pre-incubate the plate at 37°C for a short period (e.g., 5-10 minutes) to allow the components to reach thermal equilibrium.
-
-
Reaction Initiation:
-
Initiate the enzymatic reaction by adding the NADPH regenerating system to all wells.
-
-
Fluorescence Measurement:
-
Immediately place the plate in a fluorescence plate reader pre-set to 37°C.
-
Measure the fluorescence intensity kinetically over a specific time period (e.g., 30-60 minutes) with excitation at ~408 nm and emission at ~455 nm.
-
-
Data Analysis:
-
Determine the rate of reaction (V) from the linear portion of the fluorescence versus time plot.
-
Subtract the rate of the no-enzyme control from the rate of the experimental wells.
-
If determining Km and Vmax, plot the reaction rate against a range of CEC concentrations and fit the data to the Michaelis-Menten equation.
-
Protocol 2: Cytochrome P450 Inhibition Assay (IC50 Determination)
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific CYP isoform.
Materials:
-
Same as Protocol 1
-
Test compound (inhibitor)
-
Positive control inhibitor (known inhibitor for the specific CYP isoform)
Procedure:
-
Prepare Reagents:
-
Prepare reagents as described in Protocol 1.
-
Prepare a stock solution of the test compound in DMSO.
-
Prepare a serial dilution of the test compound in the assay buffer.
-
Prepare a working solution of the positive control inhibitor.
-
-
Assay Setup:
-
In a 96-well black microplate, add the following to each well:
-
Potassium phosphate buffer
-
CYP enzyme or human liver microsomes
-
Serial dilutions of the test compound or positive control inhibitor
-
-
Include control wells:
-
Vehicle control (DMSO without test compound)
-
No enzyme control
-
-
-
Pre-incubation with Inhibitor:
-
Pre-incubate the plate at 37°C for a specified time (e.g., 10-15 minutes) to allow for the interaction between the enzyme and the inhibitor.
-
-
Reaction Initiation:
-
Add the CEC substrate to all wells to a final concentration around the Km value.
-
Immediately add the NADPH regenerating system to initiate the reaction.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity as described in Protocol 1.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the test compound concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., four-parameter logistic model).
-
Protocol 3: High-Throughput Screening (HTS) for CYP Inhibitors
This protocol provides a framework for screening a large library of compounds for their potential to inhibit a specific CYP isoform.[8]
Materials:
-
Same as Protocol 2
-
Compound library dissolved in DMSO
-
Automated liquid handling systems (optional but recommended)
-
384-well black microplates
Procedure:
-
Compound Plating:
-
Using an automated liquid handler, dispense a small volume of each compound from the library into the wells of a 384-well plate. Typically, a single high concentration is used for the primary screen.
-
-
Reagent Addition:
-
Prepare a master mix containing the CYP enzyme (or microsomes) and buffer.
-
Dispense the enzyme master mix into all wells containing the compounds.
-
-
Pre-incubation:
-
Pre-incubate the plates at 37°C for a defined period (e.g., 10-15 minutes).
-
-
Reaction Initiation:
-
Prepare a substrate/cofactor master mix containing CEC and the NADPH regenerating system.
-
Dispense the substrate/cofactor mix into all wells to start the reaction.
-
-
Fluorescence Reading:
-
Incubate the plates at 37°C and read the fluorescence intensity at one or more time points using a plate reader.
-
-
Data Analysis and Hit Identification:
-
Calculate the percent inhibition for each compound compared to controls (vehicle and positive inhibitor).
-
Set a threshold for inhibition (e.g., >50%) to identify "hits."
-
"Hits" from the primary screen are then typically subjected to secondary screening, including IC50 determination as described in Protocol 2.
-
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| High background fluorescence | Autofluorescence of compounds or plates. | Subtract background fluorescence from a "no enzyme" control. Use low-fluorescence plates. |
| Low signal-to-noise ratio | Insufficient enzyme activity or substrate concentration. | Increase enzyme concentration or optimize substrate concentration (around Km). |
| Non-linear reaction kinetics | Substrate depletion or enzyme instability. | Use a lower enzyme concentration or a shorter incubation time. Ensure the NADPH regenerating system is active. |
| Inconsistent results | Pipetting errors or temperature fluctuations. | Use calibrated pipettes and ensure uniform temperature across the plate. Consider using automated liquid handlers for HTS. |
Conclusion
This compound is a robust and sensitive fluorogenic substrate for the characterization of cytochrome P450 enzyme activity and inhibition. The protocols provided in these application notes offer a solid foundation for researchers in drug discovery and development to effectively utilize this valuable tool in their studies. By following these detailed methodologies, scientists can obtain reliable and reproducible data to advance their understanding of drug metabolism and interactions.
References
- 1. 3-Cyano-7--ethoxy-coumarin, 10MG | Labscoop [labscoop.com]
- 2. caymanchem.com [caymanchem.com]
- 3. moleculardepot.com [moleculardepot.com]
- 4. A continuous fluorometric assay for cytochrome P-450-dependent mixed function oxidases using this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Substrate Selectivity of Coumarin Derivatives by Human CYP1 Enzymes: In Vitro Enzyme Kinetics and In Silico Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of the Effects of Mitragyna speciosa Alkaloid Extract on Cytochrome P450 Enzymes Using a High Throughput Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting the 3-Cyano-7-ethoxycoumarin (CEC) Assay
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address variability in the 3-Cyano-7-ethoxycoumarin (CEC) assay. The CEC assay is a sensitive, continuous fluorometric method used to measure the activity of cytochrome P450 (CYP) enzymes.[1][2] Variability in this assay can arise from multiple factors, including reagent stability, experimental conditions, and instrument settings.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is organized in a question-and-answer format to directly address common issues encountered during the CEC assay.
High Background Fluorescence
Question: Why am I observing high background fluorescence in my assay wells, even in my negative controls?
Answer: High background fluorescence can be caused by several factors:
-
Substrate Instability/Degradation: The CEC substrate may degrade over time, leading to the spontaneous formation of the fluorescent product, 3-cyano-7-hydroxycoumarin (B100011).[1]
-
Troubleshooting:
-
Prepare fresh CEC stock solutions for each experiment.
-
Protect the CEC solution from light.[3]
-
Perform a "substrate only" control (buffer + CEC) to assess the level of spontaneous degradation.
-
-
-
Contaminated Reagents or Buffers: Autofluorescence from buffers, solvents (like DMSO), or contaminated reagents can contribute to high background.
-
Troubleshooting:
-
Test each component of the assay mixture individually for autofluorescence.
-
Use high-purity solvents and freshly prepared buffers.
-
-
-
Well Plate Material: Some microplate materials, like polystyrene, can bind to fluorescent molecules, increasing background signal.[4]
-
Troubleshooting:
-
Use non-binding, black microplates designed for fluorescence assays to minimize background and prevent light scatter.[5]
-
-
Low or No Fluorescence Signal
Question: My assay is showing very low or no fluorescence signal, even in my positive controls. What are the possible causes?
Answer: A weak or absent signal can point to issues with the enzyme, substrate, cofactors, or instrument settings.
-
Inactive Enzyme: The CYP450 enzyme may have lost its activity.
-
Troubleshooting:
-
Ensure proper storage and handling of the enzyme.
-
Use a new lot or batch of enzyme to rule out degradation.
-
Include a known positive control inhibitor to confirm that the signal is indeed enzyme-dependent.[5]
-
-
-
Insufficient Cofactor (NADPH): The reaction is dependent on a functional NADPH regenerating system.[2][5]
-
Troubleshooting:
-
Prepare the NADPH regenerating system fresh before each experiment.
-
Ensure all components of the regenerating system are at their optimal concentrations.
-
-
-
Incorrect Instrument Settings: The plate reader settings may not be optimal for detecting the fluorescent product.
-
Troubleshooting:
-
Set the excitation and emission wavelengths appropriately for 3-cyano-7-hydroxycoumarin (Excitation: ~408 nm, Emission: ~450 nm).[1][6]
-
Optimize the gain setting on the reader. A low gain may not detect a weak signal, while a very high gain can lead to saturation.[7]
-
Ensure the correct filters or monochromator bandwidths are selected.[8]
-
-
High Well-to-Well Variability (Poor Reproducibility)
Question: I am observing significant variability between my replicate wells. How can I improve the reproducibility of my assay?
Answer: High variability can stem from inconsistent experimental technique or unstable reaction conditions.
-
Inconsistent Pipetting: Small errors in pipetting volumes of enzyme, substrate, or inhibitors can lead to large variations in results.
-
Troubleshooting:
-
Use calibrated pipettes and proper pipetting techniques.
-
Prepare master mixes of reagents to be added to all wells to minimize pipetting errors.[5]
-
-
-
Temperature Fluctuations: Enzyme activity is highly sensitive to temperature.[3]
-
Troubleshooting:
-
Pre-incubate the plate and reagents at the reaction temperature (e.g., 37°C).[5]
-
Ensure a consistent temperature is maintained throughout the incubation period.
-
-
-
Reaction "Lag Phase": Some enzymatic reactions exhibit an initial lag phase where the reaction rate is slow before accelerating to a steady state.[9] Measuring the fluorescence too early might capture this variable phase.
-
Troubleshooting:
-
Perform a kinetic read to observe the reaction progress over time.
-
Determine the linear phase of the reaction and use this window for your endpoint measurements.[10]
-
-
Experimental Protocols
Standard CEC Assay Protocol for CYP450 Activity
This protocol provides a general framework. Concentrations of enzyme, substrate, and cofactors should be optimized for each specific CYP isozyme and experimental setup.
-
Reagent Preparation:
-
Prepare a master mix containing potassium phosphate (B84403) buffer (e.g., 100 mM, pH 7.4), the NADPH regenerating system, and the specific CYP enzyme.[2][5]
-
Prepare a stock solution of CEC in a suitable solvent (e.g., DMSO).
-
Prepare test compounds and controls (e.g., a known inhibitor) in the same solvent.[5]
-
-
Compound Plating:
-
Pre-incubation:
-
Add the enzyme master mix to the wells.
-
Pre-incubate the plate at 37°C for a short period (e.g., 10 minutes) to allow for compound-enzyme interaction.[5]
-
-
Reaction Initiation:
-
Add the CEC substrate to all wells to start the reaction.
-
-
Incubation and Measurement:
Troubleshooting Protocol: Assessing Substrate Stability
-
Prepare a solution of CEC in the assay buffer at the final assay concentration.
-
Dispense the solution into several wells of a 96-well plate.
-
Incubate the plate under the same conditions as the actual assay (e.g., 37°C, protected from light).
-
Measure the fluorescence at multiple time points (e.g., 0, 15, 30, 60 minutes).
-
A significant increase in fluorescence over time indicates substrate instability.
Quantitative Data Summary
The following tables provide reference values that can be useful in optimizing the CEC assay.
Table 1: Spectral Properties of the CEC Assay Product
| Compound | Excitation Max (nm) | Emission Max (nm) |
| 3-Cyano-7-hydroxycoumarin | ~408 | ~450 |
| Data sourced from references[1][6]. |
Table 2: Michaelis-Menten Constants (Km) for CEC with Rat Liver Microsomes
| Enzyme Source | Apparent Km (µM) |
| Hepatic Microsomes (Control Rats) | 16 |
| Data represents the apparent Km and can vary based on the specific enzyme and conditions. Sourced from reference[1]. |
Table 3: Recommended Instrument Settings
| Parameter | Recommended Setting | Rationale |
| Plate Type | Black, opaque walls | Minimizes well-to-well crosstalk and background fluorescence. |
| Excitation Wavelength | ~408 nm | Optimal for exciting the 3-cyano-7-hydroxycoumarin product.[1][6] |
| Emission Wavelength | ~450 nm | Optimal for detecting the emitted fluorescence from the product.[1][6] |
| Gain/PMT Voltage | Optimize based on signal | Adjust to have the highest signal (positive control) below saturation.[7] |
| Read Mode | Kinetic or Endpoint | Kinetic is preferred for troubleshooting and identifying the linear reaction phase.[10] |
Visualizations
CEC Assay Workflow
Caption: A generalized workflow for the this compound (CEC) assay.
Enzymatic Reaction Pathway
Caption: The enzymatic conversion of CEC by Cytochrome P450 enzymes.
Troubleshooting Logic Diagram
Caption: A decision tree for troubleshooting common CEC assay problems.
References
- 1. A continuous fluorometric assay for cytochrome P-450-dependent mixed function oxidases using this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Substrate Selectivity of Coumarin Derivatives by Human CYP1 Enzymes: In Vitro Enzyme Kinetics and In Silico Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorescence Measurement Best Practices | Technical Note 154 [denovix.com]
- 4. Establishing and optimizing a fluorescence polarization assay [moleculardevices.com]
- 5. benchchem.com [benchchem.com]
- 6. Spectrum [3-Cyano-7-hydroxycoumarin] | AAT Bioquest [aatbio.com]
- 7. bmglabtech.com [bmglabtech.com]
- 8. tecan.com [tecan.com]
- 9. Off to a slow start: Analyzing lag phases and accelerating rates in steady-state enzyme kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: 3-Cyano-7-ethoxycoumarin (CEC) Assays
This guide provides troubleshooting strategies and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address issues with high background fluorescence in 3-Cyano-7-ethoxycoumarin (CEC) assays.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the this compound (CEC) assay?
The CEC assay is a fluorometric method used to measure the activity of certain enzymes, particularly cytochrome P450 (CYP) isoforms like CYP1A1, CYP1A2, CYP2C19, and CYP2D6.[1] The non-fluorescent substrate, this compound, is enzymatically converted to the highly fluorescent product, 3-cyano-7-hydroxycoumarin. The rate of fluorescence increase is directly proportional to the enzyme's activity.
Q2: What are the optimal excitation and emission wavelengths for the CEC assay?
The fluorescent product, 3-cyano-7-hydroxycoumarin, is measured at an excitation maximum of approximately 408 nm and an emission maximum of around 450 nm at neutral pH.[1][2][3] Using an excitation wavelength greater than 400 nm helps to minimize background fluorescence from other components like NADPH.[4]
Q3: What are the primary sources of high background fluorescence in my CEC assay?
High background fluorescence can stem from several sources:
-
Substrate Instability: CEC may spontaneously hydrolyze into its fluorescent product, especially when exposed to light or stored improperly.[3]
-
Autofluorescence of Assay Components: Reagents such as buffers, solvents, and cofactors like NADPH can exhibit intrinsic fluorescence, particularly at excitation wavelengths below 390 nm.[4][5]
-
Test Compound Interference: The compounds being screened can be fluorescent themselves (autofluorescence) or absorb light at the assay's wavelengths, leading to signal quenching.[6][7][8]
-
Biological Sample Autofluorescence: In cell-based assays, endogenous molecules like NADH, riboflavin, and FAD can contribute to the background signal.[5][9]
-
Contamination: Contamination in tissue homogenates, such as from blood, can interfere with the assay as hemoglobin absorbs light in the 370–450 nm range.[5]
Q4: How should I prepare and store the CEC substrate?
CEC should be stored protected from light, with stock solutions typically prepared in DMSO.[3][10] For aqueous buffers, it is recommended to first dissolve CEC in an organic solvent like DMF before diluting with the aqueous buffer.[11] Aqueous solutions of CEC are not recommended for storage for more than one day.[11]
Troubleshooting Guide for High Background Fluorescence
This section provides a systematic approach to identifying and resolving the root causes of high background fluorescence.
Problem 1: High fluorescence in "no enzyme" or "substrate only" control wells.
This indicates that the background signal is independent of enzymatic activity.
| Possible Cause | Troubleshooting Steps |
| Substrate Instability/Degradation | 1. Prepare fresh CEC substrate solution for each experiment.[11] 2. Protect the substrate and assay plates from light at all times.[3] 3. Test a new lot of CEC substrate to rule out batch-specific issues. |
| Buffer or Media Autofluorescence | 1. Measure the fluorescence of the buffer or media alone. 2. If the background is high, consider preparing fresh buffer or using a different buffer system (e.g., phosphate (B84403) buffer instead of Tris).[3] 3. For cell-based assays, switch to a phenol (B47542) red-free medium. |
| Cofactor (NADPH) Fluorescence | 1. Ensure the excitation wavelength is set to >400 nm to minimize NADPH fluorescence.[4] 2. Run a control with all assay components except the CEC substrate to quantify the background from NADPH and other components. |
| Plasticware Autofluorescence | 1. Use black, opaque-walled microplates designed for fluorescence assays to minimize well-to-well crosstalk and background. 2. Check the plate manufacturer's specifications for autofluorescence. |
Problem 2: High fluorescence in wells containing test compounds (without enzyme).
This suggests interference from the compounds being screened.
| Possible Cause | Troubleshooting Steps |
| Compound Autofluorescence | 1. Run a parallel plate containing only the assay buffer and the test compounds at the same concentrations used in the main experiment.[9] 2. Measure the fluorescence of this plate. 3. Subtract the compound's intrinsic fluorescence value from the corresponding wells in the primary assay plate.[9] |
| Fluorescence Quenching | 1. Some compounds can absorb light at the excitation or emission wavelengths, leading to a false decrease in signal.[7][12] 2. To test for quenching, run an assay with a known amount of the fluorescent product (3-cyano-7-hydroxycoumarin) and add the test compound. A decrease in signal indicates quenching.[9] |
Experimental Protocols and Data
General Protocol for a CYP Inhibition Assay using CEC
This protocol provides a framework for a typical in vitro cytochrome P450 inhibition assay in a 96-well format.
-
Reagent Preparation:
-
Prepare a master mix containing potassium phosphate buffer, an NADPH regenerating system, and the specific CYP enzyme (e.g., recombinant human CYP microsomes).[13]
-
Prepare CEC substrate stock solution in DMSO and dilute to the final working concentration in buffer. The final DMSO concentration in the assay should not exceed 1%.[13]
-
Prepare test compounds and known inhibitors (positive controls) at various concentrations.
-
-
Assay Procedure:
-
Dispense test compounds and controls into a black 96-well plate.[13]
-
Add the enzyme master mix to all wells.
-
Pre-incubate the plate at 37°C for approximately 10 minutes to allow for compound-enzyme interaction.[13]
-
Initiate the reaction by adding the CEC substrate to all wells.
-
Incubate the plate at 37°C for a predetermined time (e.g., 15-30 minutes), protected from light.
-
Stop the reaction (e.g., by adding acetonitrile).
-
Read the fluorescence on a plate reader with excitation set to ~408 nm and emission to ~450 nm.[2][3]
-
-
Data Analysis:
-
Subtract the background fluorescence from "no enzyme" control wells.
-
Calculate the percent inhibition for each compound concentration relative to the "no inhibitor" (100% activity) control.
-
Plot the percent inhibition against the compound concentration to determine the IC50 value.
-
Quantitative Data Summary
The following table summarizes key parameters for the CEC assay.
| Parameter | Recommended Value/Range | Reference |
| Excitation Wavelength | ~408 nm | [1][2][3] |
| Emission Wavelength | ~450 nm | [1][2][3] |
| Substrate (CEC) Km | Apparent Km of 16 µM (for rat hepatic microsomes) | [2] |
| Typical Substrate Conc. | 1-10 µM | [13] |
| Solvent for Stock Solution | DMSO, DMF, Ethanol | [11] |
| Final DMSO Concentration | < 1% | [13] |
Visual Guides
Experimental Workflow
The following diagram illustrates the typical workflow for a CEC-based enzyme inhibition assay.
Troubleshooting Logic
This decision tree provides a logical path for diagnosing high background fluorescence.
References
- 1. caymanchem.com [caymanchem.com]
- 2. A continuous fluorometric assay for cytochrome P-450-dependent mixed function oxidases using this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Coumarin-Based Profluorescent and Fluorescent Substrates for Determining Xenobiotic-Metabolizing Enzyme Activities In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Avoiding Fluorescence Assay Interference—The Case for Diaphorase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Interference with Fluorescence and Absorbance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. tribioscience.com [tribioscience.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
Technical Support Center: 3-Cyano-7-ethoxycoumarin Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the sensitivity and reliability of their 3-Cyano-7-ethoxycoumarin (CEC) assays.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the this compound (CEC) assay?
The this compound assay is a fluorometric method used to measure the activity of certain enzymes, particularly cytochrome P450 (CYP) mixed-function oxidases.[1] The substrate, this compound, is a non-fluorescent molecule that is enzymatically converted into the highly fluorescent product, 3-Cyano-7-hydroxycoumarin.[1][2] This conversion, typically an O-deethylation reaction, results in a quantifiable increase in fluorescence intensity that is directly proportional to the enzyme's activity.[3] The product, 3-cyano-7-hydroxycoumarin, is fluorescent at neutral pH values.[1]
Q2: What are the optimal excitation and emission wavelengths for detecting the product of the CEC assay?
The fluorescent product, 3-Cyano-7-hydroxycoumarin, has an excitation maximum at approximately 408 nm and an emission maximum at around 450 nm.[1][4] To minimize background fluorescence from components like NADPH, it is often recommended to use an excitation wavelength greater than 400 nm.[5][6]
Q3: Why is there high background fluorescence in my assay?
High background fluorescence can originate from several sources:
-
NADPH: The cofactor NADPH exhibits strong fluorescence when excited at wavelengths below 390 nm.[6] Switching to an excitation wavelength above 400 nm can significantly reduce this interference.[5][6]
-
Substrate: The this compound substrate itself may have some intrinsic fluorescence. It's crucial to run a no-enzyme control to quantify this background.[7]
-
Biological Matrix: Components from tissue homogenates or cell lysates can contribute to background fluorescence. For instance, hemoglobin from blood contamination can absorb light in the 370-450 nm range.[8]
-
Contaminated Reagents: Impurities in buffers or other reagents can be a source of background fluorescence. Using high-purity reagents and freshly prepared buffers is recommended.[7]
Q4: How can I address a low signal-to-noise ratio in my experiment?
A low signal-to-noise ratio can be caused by several factors:
-
Sub-optimal pH: The fluorescence of coumarin (B35378) derivatives can be pH-sensitive.[7] It is important to perform a pH titration of the assay buffer to determine the optimal pH for maximal fluorescence signal.
-
Incorrect Instrument Settings: Ensure that the fluorometer or plate reader settings are optimized. This includes selecting the correct excitation and emission wavelengths, adjusting the bandwidth, and setting an appropriate detector gain to avoid signal saturation.[5] For solution-based assays, top reading is generally more sensitive.[5]
-
Enzyme Inhibition: Components in your sample or buffer might be inhibiting the enzyme, leading to a weaker signal.[7]
-
Photobleaching: Prolonged exposure of the fluorescent product to the excitation light can lead to its degradation and a decrease in signal. Minimize exposure time where possible.
Q5: What is the "inner filter effect" and how can I mitigate it?
The inner filter effect occurs when components in the sample absorb either the excitation or emission light, leading to an artificially low fluorescence reading. This can be a problem at high concentrations of the substrate or other absorbing species in the reaction mixture. To mitigate this, it is advisable to work with substrate concentrations that are not excessively high and to ensure that the total absorbance of the solution at the excitation and emission wavelengths is low.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High Background Fluorescence | 1. NADPH fluorescence. 2. Contaminated reagents or buffer. 3. Intrinsic fluorescence of the substrate or biological sample. | 1. Use an excitation wavelength > 400 nm to minimize NADPH fluorescence.[5][6] 2. Use high-purity water and reagents. Prepare fresh buffers.[7] 3. Run proper controls (no-enzyme, no-substrate) to quantify and subtract background.[7] |
| Low Signal Intensity | 1. Sub-optimal pH for fluorescence. 2. Incorrect instrument settings (wavelengths, gain). 3. Low enzyme activity or inhibition. 4. Insufficient incubation time. | 1. Perform a pH optimization for your assay buffer.[7] 2. Verify excitation (~408 nm) and emission (~450 nm) wavelengths. Optimize gain to maximize signal without saturation.[1][5] 3. Check for potential inhibitors in your sample. Ensure the enzyme is active. 4. Ensure the reaction is proceeding in the linear range by performing a time-course experiment. |
| Poor Reproducibility | 1. Inconsistent pipetting or sample preparation. 2. Temperature fluctuations during incubation. 3. Photobleaching of the fluorescent product. | 1. Ensure accurate and consistent liquid handling. 2. Maintain a constant and optimal temperature (e.g., 37°C) during the assay.[3] 3. Minimize light exposure to the samples, especially after the reaction has started. |
| Non-linear Reaction Rate | 1. Substrate depletion. 2. Enzyme instability. 3. Product inhibition. | 1. Use a substrate concentration that is not limiting during the measurement period. 2. Check the stability of your enzyme under the assay conditions. 3. Dilute the enzyme or reduce the incubation time to stay within the initial velocity phase of the reaction. |
Quantitative Data Summary
The following table summarizes kinetic parameters for this compound and a related substrate with a specific cytochrome P450 enzyme. This data is useful for comparative purposes and for designing experiments.
| Substrate | Enzyme | Apparent Km (µM) | Vmax (nmol/min/mg protein) | Reference |
| This compound | Rat Hepatic Microsomal P450 | 16 | 0.5 | [1] |
| 7-ethoxy-4-trifluoromethylcoumarin | Rat Microsomes | 11.0 ± 3.1 | 1.4 ± 0.2 nmol HFC/min/nmol P450 | [9] |
Experimental Protocols
General Protocol for a Cytochrome P450 O-Deethylase Assay using this compound
This protocol provides a general framework for measuring CYP activity in hepatic microsomes. It should be optimized for specific experimental conditions.
Materials:
-
Human or rat liver microsomes
-
This compound (stock solution in DMSO)
-
NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
Potassium phosphate (B84403) buffer (e.g., 0.1 M, pH 7.4)
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation: Prepare a master mix containing the potassium phosphate buffer and the NADPH regenerating system.
-
Assay Setup: In a 96-well black microplate, add the following to each well:
-
Potassium phosphate buffer
-
Microsomal protein (e.g., 0.1 mg/mL final concentration)
-
Include control wells:
-
No-Enzyme Control: Buffer and substrate only.
-
No-Substrate Control: Buffer and enzyme only.
-
-
-
Pre-incubation: Pre-incubate the plate at 37°C for approximately 5-10 minutes.
-
Reaction Initiation: Start the reaction by adding this compound to all wells. The final concentration of the substrate should be optimized (e.g., around the Km value if known). Ensure the final DMSO concentration is low (typically ≤ 1%).
-
Incubation and Measurement: Incubate the plate at 37°C. The reaction can be monitored kinetically (continuous measurement of fluorescence) or as an endpoint assay. For endpoint assays, the reaction is stopped after a predetermined time (e.g., 10-30 minutes) by adding a stop solution like acetonitrile (B52724) or by acidification.
-
Fluorescence Reading: Read the fluorescence on a plate reader with excitation set to ~408 nm and emission to ~450 nm.
-
Data Analysis:
-
Subtract the average fluorescence of the "no-enzyme" control from all other wells.
-
Calculate the rate of reaction, typically by comparing the fluorescence of the samples to a standard curve of the product, 3-Cyano-7-hydroxycoumarin.
-
Visualizations
Caption: Figure 1. General Experimental Workflow for CEC Assays.
Caption: Figure 2. Troubleshooting Logic for Low Signal-to-Noise.
Caption: Figure 3. Enzymatic Conversion Pathway.
References
- 1. A continuous fluorometric assay for cytochrome P-450-dependent mixed function oxidases using this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. Spectrum [3-Cyano-7-hydroxycoumarin] | AAT Bioquest [aatbio.com]
- 5. benchchem.com [benchchem.com]
- 6. Coumarin-Based Profluorescent and Fluorescent Substrates for Determining Xenobiotic-Metabolizing Enzyme Activities In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. A highly sensitive tool for the assay of cytochrome P450 enzyme activity in rat, dog and man. Direct fluorescence monitoring of the deethylation of 7-ethoxy-4-trifluoromethylcoumarin - PubMed [pubmed.ncbi.nlm.nih.gov]
3-Cyano-7-ethoxycoumarin stability and storage conditions
This guide provides researchers, scientists, and drug development professionals with essential information on the stability, storage, and troubleshooting for experiments involving 3-Cyano-7-ethoxycoumarin.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
For long-term stability, solid this compound should be stored at -20°C.[1][2][3][4] Some suppliers suggest storage at 2-8°C is also acceptable. The solid compound is stable for at least four years when stored at -20°C.[1][3] It is also crucial to protect the compound from light.[5][6]
Q2: How should I prepare and store stock solutions of this compound?
Stock solutions can be prepared by dissolving the compound in organic solvents such as DMSO, DMF, or ethanol.[1][3] For example, solubility is approximately 25 mg/mL in DMSO, 30 mg/mL in DMF, and 10 mg/mL in ethanol.[1][3] These stock solutions can be stored at -20°C for up to three months.[7][8]
Q3: Can I store this compound in an aqueous solution?
It is not recommended to store aqueous solutions of this compound for more than one day.[3] The compound is sparingly soluble in aqueous buffers.[3] To prepare a working solution in an aqueous buffer, it is best to first dissolve the compound in an organic solvent like DMF and then dilute it with the desired buffer.[3]
Q4: Is this compound sensitive to light?
Yes, this compound is light-sensitive. It is important to protect both the solid compound and its solutions from light to prevent degradation.[5][6][7]
Stability and Storage Conditions Summary
| Form | Storage Temperature | Duration of Stability | Special Conditions |
| Solid | -20°C | ≥ 4 years[1][3] | Protect from light[5][6] |
| 2-8°C | As per supplier | Protect from light | |
| Room Temperature | ≥ 1 year[7][8] | Protect from light | |
| Stock Solution | -20°C | Up to 3 months (in DMSO or ethanol)[7][8] | Protect from light |
| (in organic solvent) | |||
| Aqueous Solution | N/A | Not recommended for more than one day[3] | N/A |
Troubleshooting Guide
Issue 1: No or low fluorescence signal in my assay.
-
Possible Cause 1: Degraded Substrate.
-
Solution: Ensure the compound has been stored correctly, protected from light and at the recommended temperature. If improper storage is suspected, use a fresh batch of the compound.
-
-
Possible Cause 2: Incorrect Buffer/Solvent.
-
Solution: this compound has low solubility in aqueous solutions.[3] Ensure the final concentration of the organic solvent from the stock solution is compatible with your experimental system and does not inhibit enzyme activity. The fluorescent product, 3-cyano-7-hydroxycoumarin, is fluorescent at neutral pH.[9] Check the pH of your assay buffer.
-
-
Possible Cause 3: Inactive Enzyme.
-
Solution: Verify the activity of your cytochrome P450 enzyme preparation with a known positive control substrate.
-
Issue 2: High background fluorescence.
-
Possible Cause 1: Autohydrolysis of the substrate.
-
Solution: While less common, some coumarin (B35378) esters can undergo slow hydrolysis. Prepare fresh working solutions before each experiment. Run a control experiment without the enzyme to measure the background fluorescence from the substrate alone.
-
-
Possible Cause 2: Contaminated reagents or labware.
-
Solution: Use high-purity solvents and reagents. Ensure all labware is thoroughly cleaned to avoid fluorescent contaminants.
-
Issue 3: Fading fluorescence signal over time.
-
Possible Cause: Instability of the fluorescent product.
-
Solution: The fluorescent product, 3-cyano-7-hydroxycoumarin, has been reported to show a time- and concentration-dependent loss of fluorescence when incubated with isolated hepatocytes.[9] This may lead to an underestimation of the reaction rate. If possible, take kinetic measurements at early time points to minimize this effect.
-
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO:
-
Weigh out 2.15 mg of this compound (Formula Weight: 215.2 g/mol ).
-
Add 1 mL of high-purity DMSO.
-
Vortex or sonicate briefly until the solid is completely dissolved.
-
Store the stock solution at -20°C, protected from light.
General Protocol for a Cytochrome P450 Inhibition Assay:
-
Prepare a reaction mixture containing the appropriate buffer (e.g., phosphate (B84403) buffer, pH 7.4), the cytochrome P450 enzyme source (e.g., microsomes or recombinant enzyme), and the test inhibitor.
-
Pre-incubate the mixture at the desired temperature (e.g., 37°C).
-
Initiate the reaction by adding this compound to a final concentration within the linear range of the enzyme kinetics (e.g., 5-20 µM).
-
Monitor the increase in fluorescence over time using a fluorescence plate reader or spectrofluorometer with excitation at approximately 408 nm and emission at approximately 450 nm.[9]
-
The rate of fluorescence increase is proportional to the enzyme activity.
Visual Troubleshooting Workflow
Caption: Troubleshooting workflow for low or no fluorescence.
References
- 1. caymanchem.com [caymanchem.com]
- 2. apexbt.com [apexbt.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. moleculardepot.com [moleculardepot.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. tribioscience.com [tribioscience.com]
- 8. tribioscience.com [tribioscience.com]
- 9. A continuous fluorometric assay for cytochrome P-450-dependent mixed function oxidases using this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Quenching of 3-Cyano-7-ethoxycoumarin Fluorescence
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Cyano-7-ethoxycoumarin and encountering fluorescence quenching phenomena in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its fluorescent product?
This compound (CEC) is a fluorogenic substrate commonly used to assay the activity of cytochrome P450 enzymes.[1] By itself, it is weakly fluorescent. However, enzymatic cleavage of the ethoxy group by cytochrome P450 results in the formation of 3-Cyano-7-hydroxycoumarin, a product with strong blue fluorescence. This fluorescent product has an excitation maximum at approximately 408 nm and an emission maximum at around 450 nm.[2][3]
Q2: What is fluorescence quenching?
Fluorescence quenching is a process that leads to a decrease in the fluorescence intensity of a fluorophore. This can occur through various mechanisms, which are broadly categorized as either dynamic or static quenching. Both processes require molecular contact between the fluorophore and the quenching agent (quencher).
Q3: What are the primary mechanisms of fluorescence quenching?
The two primary mechanisms of fluorescence quenching are:
-
Dynamic (Collisional) Quenching: This occurs when the excited fluorophore collides with a quencher molecule, leading to non-radiative de-excitation back to the ground state. This process is dependent on the diffusion of the fluorophore and quencher.
-
Static Quenching: This happens when a non-fluorescent complex forms between the fluorophore and the quencher in the ground state. This complex then absorbs light but does not emit a photon.
Q4: How can I determine the type of quenching occurring in my experiment?
The type of quenching can be distinguished by examining the effect of temperature on the quenching efficiency or by performing fluorescence lifetime measurements.
-
Temperature Dependence: In dynamic quenching, an increase in temperature generally leads to a higher quenching constant because of increased diffusion rates. Conversely, in static quenching, an increase in temperature often leads to a decrease in the quenching constant as the ground-state complex may become less stable.
-
Fluorescence Lifetime: Dynamic quenching affects the excited state of the fluorophore and therefore decreases the fluorescence lifetime. Static quenching, however, does not alter the fluorescence lifetime of the uncomplexed fluorophore.
Q5: What is the Stern-Volmer equation and how is it used?
The Stern-Volmer equation is a mathematical relationship that describes the extent of fluorescence quenching. It is expressed as:
F₀ / F = 1 + Kₛᵥ[Q] = 1 + kₑτ₀[Q]
Where:
-
F₀ is the fluorescence intensity in the absence of the quencher.
-
F is the fluorescence intensity in the presence of the quencher.
-
Kₛᵥ is the Stern-Volmer quenching constant.
-
kₑ is the bimolecular quenching rate constant.
-
τ₀ is the fluorescence lifetime of the fluorophore in the absence of the quencher.
-
[Q] is the concentration of the quencher.
A linear plot of F₀/F versus [Q] (a Stern-Volmer plot) is indicative of a single type of quenching mechanism (either static or dynamic).
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| Unexpected decrease in fluorescence signal | Presence of a quenching agent in the sample or buffer. | Identify and remove the potential quencher. Common quenchers include halide ions (I⁻, Br⁻), aniline, and some metal ions. |
| High concentrations of the fluorophore leading to self-quenching. | Reduce the concentration of 3-Cyano-7-hydroxycoumarin. | |
| Photobleaching of the fluorophore. | Minimize the exposure of the sample to the excitation light source. Use an anti-fade reagent if appropriate. | |
| Non-linear Stern-Volmer plot | Presence of both static and dynamic quenching. | Analyze the data using a modified Stern-Volmer equation that accounts for both quenching mechanisms. |
| The quencher is not uniformly accessible to all fluorophore molecules. | This can occur in complex biological samples. Consider the microenvironment of the fluorophore. | |
| Inconsistent or irreproducible quenching results | Fluctuations in temperature. | Ensure that all experiments are conducted at a constant and controlled temperature. |
| pH variations in the buffer. | Verify and maintain a constant pH throughout the experiment, as the fluorescence of many coumarins is pH-sensitive. | |
| Presence of impurities in the sample or reagents. | Use high-purity solvents and reagents. |
Quantitative Data on Quenching of 7-Hydroxycoumarin Derivatives
Table 1: Quenching of 7-Hydroxycoumarin Derivatives by Human Serum Albumin (HSA)
| 7-Hydroxycoumarin Derivative | Quenching Rate Constant (k_q) (M⁻¹s⁻¹) | Quenching Type |
| 7HC-1 | 5 x 10¹³ | Static |
| 7HC-2 | 3.9 x 10¹³ | Static |
| 7HC-3 | 4.7 x 10¹³ | Static |
Data from a study on the binding of 7-hydroxycoumarin derivatives to HSA, indicating a static quenching mechanism.[4]
Table 2: Quenching of Coumarin Derivatives by 4-Hydroxy-TEMPO in Aqueous Solution
| Coumarin Derivative | Stern-Volmer Constant (K_SV) (M⁻¹) | Bimolecular Quenching Rate Constant (k_q) (x 10⁹ M⁻¹s⁻¹) |
| 7-Hydroxycoumarin | 105.1 ± 2.1 | 29.2 |
| 7-Ethoxy-4-methylcoumarin | 40.0 ± 0.8 | 11.1 |
This study identified the quenching mechanism as entirely dynamic.[5]
Experimental Protocols
Protocol: Characterizing the Fluorescence Quenching of 3-Cyano-7-hydroxycoumarin
This protocol outlines the steps to determine the quenching mechanism and quantify the quenching parameters for 3-Cyano-7-hydroxycoumarin with a potential quencher.
1. Materials:
-
3-Cyano-7-hydroxycoumarin
-
Potential quenching agent (e.g., aniline, potassium iodide)
-
Spectroscopy grade solvent (e.g., ethanol, phosphate (B84403) buffer)
-
Fluorometer
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
2. Preparation of Solutions:
-
Fluorophore Stock Solution: Prepare a stock solution of 3-Cyano-7-hydroxycoumarin (e.g., 1 mM) in the chosen solvent.
-
Quencher Stock Solution: Prepare a concentrated stock solution of the quencher (e.g., 1 M) in the same solvent.
-
Working Solutions: Prepare a series of solutions in cuvettes, each containing a fixed concentration of 3-Cyano-7-hydroxycoumarin (e.g., 10 µM) and varying concentrations of the quencher. Ensure the total volume is the same for all samples. Include a control sample with no quencher.
3. Absorption Spectra Measurement:
-
Record the absorption spectra of the 3-Cyano-7-hydroxycoumarin solution in the absence and presence of the highest concentration of the quencher.
-
Significant changes in the absorption spectrum upon addition of the quencher may suggest static quenching due to ground-state complex formation.
4. Fluorescence Spectra Measurement:
-
Set the excitation wavelength of the fluorometer to the absorption maximum of 3-Cyano-7-hydroxycoumarin (around 408 nm).
-
Record the fluorescence emission spectra for each sample.
-
Measure the fluorescence intensity at the emission maximum (around 450 nm) for each quencher concentration.
5. Data Analysis:
-
Correct the fluorescence intensity data for any inner filter effects if the quencher absorbs light at the excitation or emission wavelengths.
-
Plot the Stern-Volmer graph of F₀/F versus the quencher concentration [Q].
-
If the plot is linear, perform a linear regression to determine the slope, which is the Stern-Volmer constant (Kₛᵥ).
-
Calculate the bimolecular quenching rate constant (kₑ) using the equation kₑ = Kₛᵥ / τ₀, where τ₀ is the fluorescence lifetime of 3-Cyano-7-hydroxycoumarin in the absence of the quencher (this may need to be determined from literature or experimentally).
6. (Optional) Temperature Dependence Study:
-
Repeat the fluorescence measurements at different temperatures to distinguish between static and dynamic quenching.
Visualizations
Fluorescence Quenching Mechanisms
Caption: Mechanisms of dynamic and static fluorescence quenching.
Experimental Workflow for Fluorescence Quenching Analysis
Caption: Workflow for a typical fluorescence quenching experiment.
References
- 1. Stern–Volmer relationship - Wikipedia [en.wikipedia.org]
- 2. rsc.org [rsc.org]
- 3. Linear SV Plot Ananlysis in Steady State and Transient State to Explore Fluorescence Quenching of Coumarin Derivative by Aniline - ProQuest [proquest.com]
- 4. researchgate.net [researchgate.net]
- 5. Analysis of Fluorescence Quenching of Coumarin Derivatives by 4-Hydroxy-TEMPO in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Photobleaching of 3-Cyano-7-ethoxycoumarin
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues related to the photobleaching of 3-Cyano-7-ethoxycoumarin and its fluorescent product, 3-cyano-7-hydroxycoumarin (B100011).
Frequently Asked Questions (FAQs)
Q1: What is this compound and its fluorescent product?
This compound is a non-fluorescent compound that serves as a fluorogenic substrate for cytochrome P450 (CYP) enzymes, particularly isoforms like CYP1A1, CYP1A2, CYP2C9, and CYP2C19.[1][2][3] Upon enzymatic cleavage of the ether bond, it is converted to the highly fluorescent product, 3-cyano-7-hydroxycoumarin.[1][4] This product exhibits excitation and emission maxima at approximately 408 nm and 450-455 nm, respectively, emitting a blue fluorescence.[2][3][4][5]
Q2: What is photobleaching and why is it a concern for 3-cyano-7-hydroxycoumarin?
Photobleaching is the irreversible photochemical destruction of a fluorophore upon exposure to excitation light.[6] This leads to a permanent loss of fluorescence. For researchers using this compound in continuous enzyme assays or for cellular imaging, photobleaching of the fluorescent product, 3-cyano-7-hydroxycoumarin, can lead to a decrease in signal intensity over time, potentially affecting the accuracy and reliability of quantitative measurements.
Q3: What are the primary causes of photobleaching for fluorescent dyes like 3-cyano-7-hydroxycoumarin?
The primary drivers of photobleaching include:
-
High-intensity excitation light: More intense light increases the rate at which the fluorophore is excited, elevating the probability of photochemical reactions that lead to bleaching.
-
Prolonged exposure to light: The longer the fluorophore is exposed to excitation light, the more likely it is to be photobleached.
-
Presence of molecular oxygen: In the excited triplet state, fluorophores can react with molecular oxygen to generate reactive oxygen species (ROS), which can then chemically damage the fluorophore and other molecules.[6]
Q4: How can I minimize photobleaching during my experiments with 3-cyano-7-hydroxycoumarin?
Several strategies can be employed to reduce photobleaching:
-
Reduce Excitation Light Intensity: Use the lowest possible laser power or lamp intensity that provides an adequate signal-to-noise ratio. Neutral density filters can be used to attenuate the excitation light.
-
Minimize Exposure Time: Limit the sample's exposure to the excitation light. Use the shortest possible camera exposure times and employ shutters to only illuminate the sample during image acquisition.
-
Use Antifade Reagents: For fixed samples, mounting media containing antifade reagents can be used. These reagents are designed to quench triplet states or scavenge reactive oxygen species.
-
Deoxygenate Solutions: For in vitro assays, removing dissolved oxygen from the buffer can reduce oxygen-mediated photobleaching. However, this is not feasible for live-cell imaging.
Q5: Are there any known stability issues with 3-cyano-7-hydroxycoumarin besides photobleaching?
Yes, it has been observed that 3-cyano-7-hydroxycoumarin can exhibit a time- and concentration-dependent loss of fluorescence when incubated with isolated hepatocytes.[4] This suggests potential metabolic degradation or quenching in a cellular environment, which could contribute to signal loss in addition to photobleaching.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Rapid loss of blue fluorescence signal during imaging. | Photobleaching | - Reduce the intensity of the ~408 nm excitation light. - Decrease the exposure time for each image acquisition. - If using a confocal microscope, increase the scan speed or use a larger pinhole (at the expense of some resolution). - For fixed samples, use a commercial antifade mounting medium. |
| Fluorescence signal is weak from the start. | Low enzymatic conversion of this compound. | - Ensure optimal conditions for the cytochrome P450 enzyme activity (e.g., temperature, pH, cofactors). - Verify the concentration and purity of the this compound substrate. |
| Incorrect filter set or instrument settings. | - Use a filter set appropriate for the excitation (~408 nm) and emission (~455 nm) of 3-cyano-7-hydroxycoumarin. - Check the detector gain and other acquisition settings to ensure they are optimized for the signal level. | |
| Fluorescence intensity varies between samples. | Inconsistent illumination or sample preparation. | - Ensure that all samples are illuminated with the same light intensity and for the same duration. - Standardize the sample preparation protocol, including incubation times and reagent concentrations. |
| High background fluorescence. | Autofluorescence from cells or media. | - Image a control sample without the this compound substrate to determine the level of autofluorescence. - Use a phenol (B47542) red-free medium for live-cell imaging. - Apply background subtraction during image analysis. |
Quantitative Data
| Parameter | This compound | 3-cyano-7-hydroxycoumarin (Product) | Reference |
| Fluorescence | Non-fluorescent | Fluorescent | [1] |
| Excitation Maximum (λex) | N/A | ~408 nm | [4][5] |
| Emission Maximum (λem) | N/A | ~450-455 nm | [2][3][5] |
| Molar Mass | 215.19 g/mol | 187.15 g/mol | N/A |
| Photobleaching Quantum Yield | Not Reported | Not Reported | N/A |
Experimental Protocols
Protocol for Measuring Photobleaching of 3-cyano-7-hydroxycoumarin
This protocol describes a general method for quantifying the photobleaching rate of 3-cyano-7-hydroxycoumarin in a microscopy setup.
Materials:
-
3-cyano-7-hydroxycoumarin standard
-
Phosphate-buffered saline (PBS), pH 7.4
-
Microscope slides and coverslips
-
Fluorescence microscope equipped with a ~408 nm light source (e.g., laser or filtered lamp) and a suitable emission filter for ~455 nm.
-
A sensitive camera (e.g., CCD or sCMOS)
-
Image analysis software (e.g., ImageJ/Fiji)
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of 3-cyano-7-hydroxycoumarin in a suitable solvent (e.g., DMSO).
-
Dilute the stock solution in PBS to a final concentration that gives a good signal-to-noise ratio without saturation.
-
Mount a small volume of the solution on a microscope slide and cover with a coverslip. Seal the edges to prevent evaporation.
-
-
Microscope Setup:
-
Turn on the fluorescence microscope and allow the light source to stabilize.
-
Select the appropriate filter set for 3-cyano-7-hydroxycoumarin (excitation ~408 nm, emission ~455 nm).
-
Set the excitation light intensity to a desired level. It is recommended to test a range of intensities.
-
Set the camera exposure time and gain to achieve a good initial signal without saturation.
-
-
Image Acquisition:
-
Focus on the sample.
-
Acquire a time-lapse series of images of the same field of view. The time interval between images will depend on the rate of photobleaching. For rapid bleaching, intervals of a few seconds may be necessary. For slower bleaching, intervals of 30-60 seconds may be appropriate.
-
Continue acquiring images until the fluorescence intensity has decreased significantly (e.g., to less than 50% of the initial intensity).
-
-
Data Analysis:
-
Open the time-lapse image series in image analysis software.
-
Define a region of interest (ROI) in the illuminated area.
-
Measure the mean fluorescence intensity within the ROI for each image in the time series.
-
Correct for background fluorescence by measuring the intensity in a region with no sample and subtracting it from the sample ROI measurements.
-
Plot the normalized fluorescence intensity as a function of time.
-
Fit the data to an exponential decay function to determine the photobleaching rate constant and half-life.
-
Visualizations
Caption: A simplified Jablonski diagram illustrating the potential photobleaching pathway of 3-cyano-7-hydroxycoumarin.
Caption: A troubleshooting workflow for addressing rapid signal loss due to photobleaching.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound | CAS 117620-77-6 | Tocris Bioscience [tocris.com]
- 3. tribioscience.com [tribioscience.com]
- 4. A continuous fluorometric assay for cytochrome P-450-dependent mixed function oxidases using this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Spectrum [3-Cyano-7-hydroxycoumarin] | AAT Bioquest [aatbio.com]
- 6. Photobleaching [evidentscientific.com]
Technical Support Center: Solving 3-Cyano-7-ethoxycoumarin Solubility Challenges
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the solubility of 3-Cyano-7-ethoxycoumarin.
Frequently Asked Questions (FAQs)
Q1: What is the best organic solvent for dissolving this compound?
A1: Dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF) are excellent solvents for this compound, offering high solubility.[1][2] Ethanol is also a viable option, although the solubility is lower compared to DMSO and DMF.[1][2] For preparing concentrated stock solutions, DMSO or DMF are recommended.[1] It is advisable to purge the solvent with an inert gas before dissolving the compound.[1]
Q2: My this compound is not dissolving in aqueous buffers. What should I do?
A2: this compound is sparingly soluble in aqueous buffers.[1] To achieve the desired concentration in an aqueous solution, it is recommended to first dissolve the compound in a minimal amount of a water-miscible organic solvent like DMF or DMSO to create a concentrated stock solution.[1] This stock solution can then be diluted into the aqueous buffer of your choice.[1] For instance, a solubility of approximately 0.1 mg/mL can be achieved in a 1:8 solution of DMF:PBS (pH 7.2).[1][2]
Q3: I observed precipitation when diluting my DMSO stock solution into my aqueous assay buffer. How can I prevent this?
A3: Precipitation upon dilution indicates that the final concentration of this compound exceeds its solubility limit in the final buffer composition. Here are a few troubleshooting steps:
-
Optimize Solvent Ratio: The percentage of the organic co-solvent (like DMSO) in the final solution is critical for maintaining solubility. You may need to optimize the ratio of the organic stock solution to the aqueous buffer.
-
Vigorous Mixing: When diluting, add the stock solution dropwise to the vigorously stirred or vortexed aqueous buffer.[3] This rapid mixing helps to avoid localized high concentrations that can lead to precipitation.[3]
-
Consider Co-solvents: Incorporating other water-miscible organic co-solvents such as polyethylene (B3416737) glycol (PEG) or propylene (B89431) glycol (PG) into your aqueous buffer can help increase the solubility of hydrophobic compounds.[4]
-
Gentle Warming or Sonication: If you notice any crystals or cloudiness in your stock solution, gentle warming or sonication can help redissolve the compound before dilution.[4]
Q4: Can I store aqueous solutions of this compound?
A4: It is not recommended to store aqueous solutions of this compound for more than one day due to its limited stability in aqueous environments.[1][5] Stock solutions in anhydrous DMSO or ethanol, however, can be stored at -20°C for up to three months.[6][7]
Q5: Are there more advanced methods to improve the aqueous solubility of coumarin (B35378) derivatives?
A5: Yes, for applications requiring higher aqueous concentrations or improved stability, several advanced formulation strategies can be employed:
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, enhancing their aqueous solubility.[3][8]
-
Nanoparticle Encapsulation: Loading the compound into polymeric nanoparticles or solid lipid nanoparticles (SLNs) can significantly improve its solubility and bioavailability.[3][4]
-
Micellar Solubilization: The use of surfactants or amphiphilic polymers can lead to the formation of micelles that encapsulate the hydrophobic compound, increasing its solubility in water.[3][9]
Solubility Data
The following table summarizes the solubility of this compound in various solvents.
| Solvent | Solubility |
| Dimethylformamide (DMF) | ~30 mg/mL[1][2] |
| Dimethyl sulfoxide (DMSO) | ~25 mg/mL[1][2] |
| Ethanol | ~10 mg/mL[1][2] |
| DMF:PBS (pH 7.2) (1:8) | ~0.1 mg/mL[1][2] |
Experimental Protocols
Standard Protocol for Preparing an Aqueous Working Solution
-
Prepare a Concentrated Stock Solution: Accurately weigh the desired amount of this compound solid and dissolve it in a minimal volume of anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10-30 mg/mL).
-
Ensure Complete Dissolution: Gently warm or sonicate the stock solution if any solid particles are visible to ensure the compound is fully dissolved.
-
Dilution into Aqueous Buffer: Vigorously stir the target aqueous buffer. While stirring, slowly add the required volume of the stock solution dropwise to the buffer to achieve the final desired concentration.
-
Final Check: Visually inspect the final solution for any signs of precipitation or cloudiness. If the solution is not clear, you may need to adjust the final concentration or the percentage of the organic co-solvent.
Visual Guides
Caption: Experimental workflow for dissolving this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. tribioscience.com [tribioscience.com]
- 7. tribioscience.com [tribioscience.com]
- 8. wjbphs.com [wjbphs.com]
- 9. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Navigating the Stability of 3-Cyano-7-ethoxycoumarin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals: A comprehensive resource for troubleshooting and minimizing the non-enzymatic conversion of 3-Cyano-7-ethoxycoumarin in experimental assays.
This technical support center provides in-depth guidance on mitigating the non-enzymatic conversion of this compound, a widely used fluorogenic substrate in drug metabolism and enzyme activity assays. Understanding and controlling the stability of this compound is critical for generating accurate and reproducible experimental data. This resource offers troubleshooting guides, frequently asked questions, and detailed experimental protocols to address common challenges encountered in the laboratory.
Troubleshooting Guide: Minimizing Non-Enzymatic Conversion and Background Fluorescence
High background fluorescence and inconsistent results are common hurdles when working with this compound. These issues often stem from the non-enzymatic hydrolysis of the coumarin (B35378) lactone ring, leading to the spontaneous formation of the fluorescent product, 3-cyano-7-hydroxycoumarin (B100011). The following Q&A format addresses specific problems and provides actionable solutions.
Q1: I am observing high background fluorescence in my assay, even in my negative controls. What are the likely causes and how can I reduce it?
A1: High background fluorescence is often a direct result of the non-enzymatic conversion of this compound. Several factors can contribute to this:
-
pH of the Assay Buffer: The stability of the coumarin lactone ring is highly pH-dependent. Alkaline conditions (pH > 8.0) significantly accelerate the rate of hydrolysis.
-
Recommendation: Maintain your assay buffer at a neutral or slightly acidic pH (pH 6.8-7.4) to minimize spontaneous hydrolysis.
-
-
Temperature: Elevated temperatures can increase the rate of non-enzymatic conversion.
-
Recommendation: Perform incubations at the lowest feasible temperature that is compatible with your enzyme's activity. If possible, avoid prolonged incubations at temperatures above 37°C.
-
-
Buffer Composition: Certain buffer components can influence the stability of the substrate.
-
Recommendation: Empirically test different buffer systems (e.g., phosphate (B84403), HEPES, Tris) to identify the one that provides the lowest background signal for your specific assay. Be aware that some buffers can interact with other assay components.
-
-
Purity of the Substrate: Impurities in the this compound stock can contribute to background fluorescence.
-
Recommendation: Use a high-purity grade of the substrate and prepare fresh stock solutions regularly. Protect stock solutions from light and store them at -20°C or -80°C as recommended by the supplier.
-
Q2: My results are inconsistent from one experiment to the next. What could be causing this variability?
A2: Inconsistent results can arise from variations in the rate of non-enzymatic conversion. To improve reproducibility:
-
Precise pH Control: Minor fluctuations in the pH of your assay buffer can lead to significant differences in background fluorescence.
-
Recommendation: Prepare buffers carefully and verify the pH before each experiment.
-
-
Consistent Incubation Times and Temperatures: Ensure that all samples, including controls, are incubated for the exact same duration and at the same temperature.
-
Fresh Reagent Preparation: The stability of this compound in aqueous solutions can be limited.
-
Recommendation: Prepare working solutions of the substrate fresh for each experiment from a frozen stock. Avoid repeated freeze-thaw cycles of the stock solution.
-
Q3: How can I differentiate between enzymatic and non-enzymatic conversion of the substrate?
A3: To accurately quantify enzyme activity, it is crucial to subtract the signal generated by non-enzymatic conversion.
-
Proper Controls: Include "no-enzyme" or "inhibitor-treated" controls in your experimental setup. These controls will account for the background fluorescence resulting from spontaneous hydrolysis under your specific assay conditions.
-
Kinetic Monitoring: If your instrument allows, monitor the fluorescence signal over time. Enzymatic reactions will typically show a time-dependent increase in fluorescence, while non-enzymatic conversion may have a different kinetic profile.
Quantitative Data Summary
While specific hydrolysis rate constants for this compound are not extensively published, the general principles of coumarin stability provide a framework for understanding its degradation. The rate of hydrolysis is significantly influenced by pH and temperature.
| Parameter | Condition | Effect on Non-Enzymatic Conversion Rate | Recommendation |
| pH | Alkaline (pH > 8.0) | High | Maintain pH between 6.8 and 7.4. |
| Neutral (pH ~7.0) | Moderate | Optimal for many biological assays. | |
| Acidic (pH < 6.0) | Low | May not be suitable for all enzymes. | |
| Temperature | High (> 37°C) | High | Use the lowest feasible temperature. |
| Moderate (25-37°C) | Moderate | Standard for many assays; minimize incubation time. | |
| Low (< 25°C) | Low | Consider for stability studies. |
Experimental Protocols
Protocol for Assessing the Stability of this compound
This protocol provides a framework for determining the stability of this compound under your specific experimental conditions.
Objective: To quantify the rate of non-enzymatic conversion of this compound to 3-cyano-7-hydroxycoumarin at a given pH and temperature.
Materials:
-
This compound
-
3-Cyano-7-hydroxycoumarin (for standard curve)
-
Assay buffer of interest (e.g., phosphate buffer, Tris-HCl)
-
DMSO (for dissolving coumarins)
-
96-well black microplate
-
Fluorescence plate reader (Excitation: ~408 nm, Emission: ~450 nm)[1][2]
Procedure:
-
Prepare a standard curve:
-
Prepare a stock solution of 3-cyano-7-hydroxycoumarin in DMSO.
-
Perform serial dilutions of the stock solution in the assay buffer to create a standard curve ranging from 0 to the expected maximum concentration of the product in your assay.
-
-
Prepare the substrate solution:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the stock solution in the assay buffer to the final concentration used in your experiments.
-
-
Set up the stability assay:
-
In a 96-well plate, add the substrate solution to multiple wells.
-
Include wells with assay buffer only as a blank control.
-
-
Incubate and measure fluorescence:
-
Incubate the plate at the desired temperature.
-
Measure the fluorescence intensity at regular time intervals (e.g., every 5, 10, 15, 30, and 60 minutes) using the appropriate excitation and emission wavelengths.
-
-
Data analysis:
-
Subtract the blank reading from all measurements.
-
Use the standard curve to convert the fluorescence intensity readings to the concentration of 3-cyano-7-hydroxycoumarin.
-
Plot the concentration of the fluorescent product against time to determine the rate of non-enzymatic conversion.
-
Visualizing the Workflow and Degradation Pathway
To better understand the processes involved, the following diagrams illustrate the experimental workflow and the chemical transformation underlying non-enzymatic conversion.
Caption: Experimental workflow for assessing the stability of this compound.
Caption: Non-enzymatic conversion of this compound via hydrolysis.
References
Validation & Comparative
A Researcher's Guide to Validating 3-Cyano-7-ethoxycoumarin Assay Results for Cytochrome P450 Activity
For researchers, scientists, and drug development professionals, the accurate measurement of cytochrome P450 (CYP) enzyme activity is paramount for understanding drug metabolism and potential drug-drug interactions. The 3-Cyano-7-ethoxycoumarin (CEC) assay is a widely used fluorometric method for this purpose. This guide provides a comprehensive comparison of the CEC assay with common alternatives, offering supporting experimental data and detailed protocols to aid in the validation of its results.
The principle of the this compound assay lies in the enzymatic O-deethylation of the non-fluorescent CEC substrate by CYP enzymes. This reaction produces the highly fluorescent metabolite, 3-cyano-7-hydroxycoumarin, which can be readily quantified. The rate of fluorescence production is directly proportional to the enzyme activity. CEC is a substrate for several CYP isoforms, including CYP1A1, CYP1A2, CYP2C9, and CYP2C19.
Comparative Analysis of Fluorogenic CYP Substrates
To validate the results from a this compound assay, it is crucial to compare its performance against established alternative substrates. 7-Ethoxyresorufin (B15458) and Dibenzylfluorescein (DBF) are two such alternatives commonly employed in high-throughput screening environments. The following table summarizes the key kinetic parameters (Km and Vmax) for these substrates with major human CYP isoforms. Lower Km values indicate a higher affinity of the enzyme for the substrate, while Vmax reflects the maximum rate of the reaction.
| Substrate | CYP Isoform | Km (µM) | Vmax (relative units or pmol/min/pmol CYP) |
| This compound (CEC) | Rat Liver Microsomes | 16[1] | 0.5 nmol/min/mg protein[1] |
| 7-Ethoxyresorufin (EROD) | CYP1A1/2 (avian) | 0.39 - 2.55[2] | 0.03 - 0.72 nmol/mg protein/min[2] |
| CYP1A2 | 0.35 ± 0.1[3] | - | |
| CYP2C9 | 0.45 ± 0.06[3] | - | |
| CYP2D6 | 1.63 ± 0.7[3] | - | |
| Dibenzylfluorescein (DBF) | CYP3A4 | 1.77 ± 0.3[3] | - |
| CYP3A7 | ~0.5[4] | - |
Experimental Protocols
Detailed and consistent experimental protocols are the bedrock of reproducible and validatable research. Below are the methodologies for conducting assays with this compound and its alternatives.
This compound (CEC) Assay Protocol
This protocol is adapted for a 96-well plate format.
Materials:
-
This compound (CEC)
-
Recombinant human CYP enzymes or liver microsomes
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation: Prepare a master mix containing the potassium phosphate buffer, NADPH regenerating system, and the desired concentration of CYP enzyme or microsomes.
-
Compound Plating: Add test compounds (inhibitors or inducers) and vehicle controls to the wells of the 96-well plate.
-
Pre-incubation: Add the enzyme master mix to the wells and pre-incubate at 37°C for 10-15 minutes to allow for compound-enzyme interaction.
-
Reaction Initiation: Add CEC solution to each well to initiate the enzymatic reaction. The final concentration of CEC should be optimized based on its Km for the specific CYP isoform being tested.
-
Kinetic Measurement: Immediately place the plate in a pre-warmed fluorescence plate reader. Measure the increase in fluorescence over time at an excitation wavelength of approximately 408 nm and an emission wavelength of around 450 nm.[1]
-
Data Analysis: Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve). For inhibition studies, determine the IC50 values by plotting the reaction rates against the logarithm of the inhibitor concentration.
Alternative Assay Protocols
7-Ethoxyresorufin O-Deethylase (EROD) Assay Protocol:
The EROD assay is a classic method for measuring CYP1A activity.
Materials:
-
7-Ethoxyresorufin
-
Recombinant human CYP1A enzymes or induced liver microsomes
-
NADPH regenerating system
-
Potassium phosphate or Tris buffer (pH 7.4-7.8)
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation: Similar to the CEC assay, prepare a master mix with buffer, NADPH regenerating system, and the enzyme source.
-
Compound Plating: Dispense test compounds and controls into the plate.
-
Pre-incubation: Add the enzyme master mix and pre-incubate at 37°C.
-
Reaction Initiation: Add 7-ethoxyresorufin to start the reaction.
-
Fluorescence Measurement: Measure the production of resorufin (B1680543) over time using an excitation wavelength of ~530-550 nm and an emission wavelength of ~585-590 nm.
-
Data Analysis: Calculate the reaction rates and relevant inhibition parameters.
Dibenzylfluorescein (DBF) Assay Protocol:
DBF is a versatile substrate for several CYP isoforms, particularly CYP3A4.
Materials:
-
Dibenzylfluorescein (DBF)
-
Recombinant human CYP enzymes (e.g., CYP3A4) or liver microsomes
-
NADPH regenerating system
-
Potassium phosphate buffer (pH 7.4)
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Reagent and Compound Plating: Follow the same initial steps as for the CEC and EROD assays.
-
Pre-incubation: Pre-incubate the enzyme with test compounds at 37°C.
-
Reaction Initiation: Initiate the reaction by adding DBF.
-
Fluorescence Measurement: After a defined incubation period (e.g., 30 minutes), stop the reaction (e.g., with acetonitrile (B52724) or by adding 2M NaOH). Measure the end-point fluorescence of the product, fluorescein, at an excitation wavelength of ~485 nm and an emission wavelength of ~538 nm.[4]
-
Data Analysis: Determine enzyme activity from the fluorescence intensity and calculate IC50 values for inhibitors.
Validation of Assay Results
Validation ensures that the analytical method is accurate, precise, and reproducible. Key validation parameters for these fluorometric assays include:
-
Linearity: The response of the assay should be linear over a defined range of product concentrations.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. This is typically expressed as the coefficient of variation (%CV) and should generally be less than 15%.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This can be assessed by spiking samples with a known amount of the fluorescent product.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the product that can be reliably detected and quantified, respectively.
For enzyme kinetic and inhibition assays, it is also crucial to validate the results by comparing them with literature values obtained using well-characterized inhibitors and substrates.
Visualizing the Workflow and Pathways
To further clarify the processes involved, the following diagrams illustrate the key workflows and metabolic pathways.
References
- 1. A continuous fluorometric assay for cytochrome P-450-dependent mixed function oxidases using this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Development and Characterization of pFluor50, a Fluorogenic-Based Kinetic Assay System for High-Throughput Inhibition Screening and Characterization of Time-Dependent Inhibition and Inhibition Type for Six Human CYPs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of fluorescent probe substrates to develop an efficient high-throughput assay for neonatal hepatic CYP3A7 inhibition screening - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Fluorescent Probes for Cytochrome P450 Activity: 3-Cyano-7-ethoxycoumarin and Alternatives
For researchers, scientists, and drug development professionals, the accurate measurement of cytochrome P450 (CYP) enzyme activity is paramount for drug metabolism and toxicity studies. The selection of a suitable fluorescent probe is a critical determinant of assay sensitivity, specificity, and overall reliability. This guide provides an objective comparison of the widely used fluorogenic substrate, 3-Cyano-7-ethoxycoumarin, with other common fluorescent probes, supported by experimental data and detailed methodologies.
This compound is a cell-permeable compound that is virtually non-fluorescent until it is metabolized by certain CYP isoforms, primarily CYP1A1, CYP1A2, CYP2C9, and CYP2C19. The enzymatic O-deethylation of this compound yields the highly fluorescent product, 3-cyano-7-hydroxycoumarin (B100011), which can be readily quantified. This "turn-on" fluorescence mechanism provides a high signal-to-background ratio, making it a popular choice for high-throughput screening assays.
Performance Comparison of Fluorescent Probes
To facilitate an informed selection, the following table summarizes the key performance characteristics of 3-cyano-7-hydroxycoumarin (the fluorescent metabolite of this compound) and resorufin (B1680543) (the fluorescent metabolite of several resorufin-based probes, such as 7-ethoxyresorufin).
| Property | 3-Cyano-7-hydroxycoumarin | Resorufin | Key Considerations |
| Excitation Max (nm) | ~408[1] | ~571 | The choice of probe should align with the available excitation sources of the fluorescence plate reader or microscope. |
| Emission Max (nm) | ~450[1] | ~584[2] | The emission wavelength should be compatible with the detection filters to ensure optimal signal capture. |
| Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Not consistently reported | ~73,000 (at 572 nm)[3] | A higher molar extinction coefficient indicates a greater ability to absorb light, which can contribute to a brighter signal. |
| Quantum Yield (Φ) | Not consistently reported for the specific metabolite, but coumarin (B35378) derivatives can have high quantum yields.[4] | ~0.75 | A higher quantum yield signifies a more efficient conversion of absorbed light into emitted fluorescence, resulting in a brighter probe. |
| Photostability | Coumarins are known for good photostability.[4] | Generally considered to have good photostability.[5] | High photostability is crucial for experiments requiring long exposure times, such as time-lapse imaging, to minimize signal degradation. |
| Signal-to-Background Ratio | Generally high due to the "turn-on" mechanism. The assay is reported to be 50- to 100-fold more sensitive than the ethoxyresorufin deethylase assay.[1][6] | Can be lower due to potential background fluorescence from the substrate.[6] | A high signal-to-background ratio is essential for detecting low levels of enzyme activity and for the overall robustness of the assay. |
| Primary Target CYPs | CYP1A1, CYP1A2, CYP2C9, CYP2C19 | CYP1A1, CYP1A2 (with 7-ethoxyresorufin) | The selectivity of the probe for the specific CYP isoform of interest is a critical factor for accurate results. |
Signaling Pathway and Experimental Workflow
The enzymatic conversion of this compound to its fluorescent metabolite is a direct measure of CYP enzyme activity. The general workflow for a cell-based assay is depicted below.
References
- 1. A continuous fluorometric assay for cytochrome P-450-dependent mixed function oxidases using this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Spectrum [Resorufin] | AAT Bioquest [aatbio.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. documents.thermofisher.com [documents.thermofisher.com]
Cross-Validation of 3-Cyano-7-ethoxycoumarin (CEC) Assay with Liquid Chromatography-Mass Spectrometry (LC-MS)
This guide provides a comprehensive comparison between the 3-Cyano-7-ethoxycoumarin (CEC) fluorescence-based assay and Liquid Chromatography-Mass Spectrometry (LC-MS) for the purpose of cross-validation. It is intended for researchers, scientists, and drug development professionals who utilize these methods for quantifying enzyme activity, particularly Cytochrome P450 (CYP) enzymes.
The CEC assay is a rapid, high-throughput method for measuring the O-deethylation activity of several CYP isoforms.[1] The substrate, this compound, is converted by CYP enzymes into the highly fluorescent product, 3-cyano-7-hydroxycoumarin (B100011) (CHC).[1][2] While efficient for screening, the results from such fluorescence-based assays often require validation by a more specific and robust method. LC-MS/MS is widely regarded as the gold standard for bioanalytical quantification due to its high selectivity and sensitivity, making it the ideal choice for this validation.[3][4]
This guide outlines the experimental protocols for both methods, presents a side-by-side comparison of their performance characteristics, and details a workflow for cross-validation.
Principle of the this compound (CEC) Assay
The CEC assay relies on an enzymatic reaction where a non-fluorescent substrate is metabolized into a fluorescent product. The rate of fluorescence increase is directly proportional to the enzyme's activity.
Caption: Enzymatic conversion of CEC to its fluorescent metabolite.
Experimental Protocols
This compound (CEC) Assay Protocol
This protocol is a generalized procedure for determining CYP activity in human liver microsomes.
a. Reagents and Materials:
-
Human Liver Microsomes (HLM)
-
This compound (CEC), stock solution in DMSO
-
NADPH regenerating system (e.g., containing glucose-6-phosphate and glucose-6-phosphate dehydrogenase)
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
96-well black microplates
-
Fluorescence plate reader
b. Procedure:
-
Prepare Master Mix: Prepare a master mix containing the potassium phosphate buffer and the NADPH regenerating system.
-
Add Microsomes: Add an appropriate amount of HLM to the master mix. A typical final concentration is 0.1-0.5 mg/mL protein.
-
Pre-incubation: Aliquot the HLM-buffer-NADPH mix into the wells of the 96-well plate. Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate Reaction: To start the reaction, add CEC substrate to each well. The final concentration of CEC can be varied, but a typical starting point is around the Km value (e.g., 16 µM).[2]
-
Kinetic Measurement: Immediately place the plate in a fluorescence plate reader pre-set to 37°C. Measure the fluorescence kinetically for 30-60 minutes.
-
Data Analysis: Determine the rate of reaction (Vmax) from the linear portion of the fluorescence versus time curve. Convert the fluorescence units to product concentration using a standard curve prepared with 3-cyano-7-hydroxycoumarin.
LC-MS/MS Bioanalytical Protocol for 3-Cyano-7-hydroxycoumarin
This protocol describes a method for the quantitative analysis of the CEC metabolite, 3-cyano-7-hydroxycoumarin (CHC), from an in vitro reaction matrix.
a. Reagents and Materials:
-
Reaction samples from the CEC assay (quenched at specific time points)
-
Internal Standard (IS), e.g., a deuterated analog of CHC or a structurally similar compound.
-
Acetonitrile (ACN) containing 0.1% formic acid (for protein precipitation and as mobile phase)
-
Ultrapure water containing 0.1% formic acid (mobile phase)
-
LC-MS/MS system with an electrospray ionization (ESI) source
-
C18 reversed-phase HPLC column
b. Procedure:
-
Sample Quenching: Stop the enzymatic reaction at desired time points by adding an equal volume of ice-cold acetonitrile.
-
Add Internal Standard: Spike all samples, calibration standards, and quality controls (QCs) with the internal standard solution.
-
Protein Precipitation: Vortex the samples vigorously and centrifuge at high speed (e.g., >12,000 g) for 10 minutes to pellet the precipitated proteins.
-
Sample Injection: Transfer the supernatant to an autosampler vial and inject a small volume (e.g., 5 µL) into the LC-MS/MS system.[3]
-
Chromatographic Separation:
-
Column: C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.4 mL/min.
-
Gradient: A typical gradient might start at 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, and re-equilibrate for 1.5 minutes.
-
-
Mass Spectrometry Detection:
-
Data Analysis: Quantify the analyte by calculating the peak area ratio of the analyte to the internal standard against a calibration curve.
Performance Characteristics Comparison
The cross-validation process involves comparing the performance of the CEC assay against the more definitive LC-MS method. Key validation parameters should be assessed for both methodologies.[6][7][8]
| Parameter | This compound (CEC) Assay | LC-MS/MS Method | Key Considerations |
| Specificity / Selectivity | Lower. Prone to interference from other fluorescent compounds in the matrix, autofluorescence of test compounds, or non-specific enzyme activity. | High. Based on both chromatographic retention time and unique mass-to-charge (m/z) transitions, providing unambiguous identification.[3] | LC-MS can distinguish the target analyte from other metabolites or matrix components that might interfere with fluorescence. |
| Sensitivity (LLOQ) | Method-dependent, but generally in the low micromolar (µM) to high nanomolar (nM) range. Can be more sensitive than some other fluorometric assays.[2] | Very high. Typically in the low nanomolar (nM) to picomolar (pM) range. LOQs of 1.7–5.2 µg/kg have been reported for similar coumarins.[5][9] | LC-MS/MS is significantly more sensitive, allowing for quantification at much lower concentrations. |
| Linearity & Range | Limited dynamic range. Often linear over a 1-2 order of magnitude concentration range. | Wide dynamic range. Calibration curves are typically linear over 3-4 orders of magnitude (r² > 0.99).[5][9] | LC-MS provides a much wider working range for accurate quantification. |
| Accuracy | Can be affected by interferences. Accuracy is highly dependent on the purity of the standard and matrix effects. | High. Typically within ±15% of the nominal value (±20% at LLOQ) as per regulatory guidelines.[10][11] | LC-MS provides data closer to the "true" value due to its high specificity. |
| Precision | Good. Intra- and inter-assay precision (%CV) is generally <15%. | Excellent. Intra- and inter-assay precision (%CV) is typically <15%.[10][11] | Both methods can demonstrate good precision, but the accuracy of the CEC assay is more easily compromised. |
| Throughput | High. Easily automated in 96- or 384-well plate formats for kinetic readings. | Lower. Sequential sample analysis with a typical run time of 4-5 minutes per sample.[5] | The CEC assay is superior for screening large numbers of samples quickly. |
| Cost | Low. Requires a standard fluorescence plate reader and less expensive reagents. | High. Requires significant capital investment in instrumentation and higher operational costs. | The cost-per-sample is substantially lower for the CEC assay. |
Cross-Validation Workflow
The goal of cross-validation is to determine the level of agreement between the two methods and establish the reliability of the CEC assay for its intended purpose.
Caption: Workflow for the cross-validation of the CEC assay with LC-MS/MS.
Statistical Analysis
To properly cross-validate the methods, a set of 20-30 samples covering the analytical range should be analyzed by both techniques. The resulting data should be compared using appropriate statistical methods:
-
Passing-Bablok Regression: This statistical method is used to compare two measurement methods without assuming either is error-free. It determines if there is a constant or proportional bias between the two methods.[11]
-
Bland-Altman Plot: This plot visualizes the agreement between the two quantitative measurements. It plots the difference between the two measurements against their average, allowing for the identification of any systematic bias or outliers.[11]
The acceptance criteria for the cross-validation should be pre-defined. A common criterion is that the mean absolute bias between the two methods should be within a certain percentage, for example, ±20%.[11]
Conclusion
The this compound assay is a valuable tool for high-throughput screening of CYP enzyme activity due to its speed, simplicity, and low cost. However, its susceptibility to interference necessitates validation by a more robust and specific method. LC-MS/MS serves as the definitive reference method, offering unparalleled selectivity, sensitivity, and accuracy for the absolute quantification of the 3-cyano-7-hydroxycoumarin metabolite.
By following a structured cross-validation workflow, researchers can confidently establish the reliability and limitations of the CEC assay within their specific experimental context, ensuring data integrity for downstream decision-making in drug discovery and development.
References
- 1. caymanchem.com [caymanchem.com]
- 2. A continuous fluorometric assay for cytochrome P-450-dependent mixed function oxidases using this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. sisu.ut.ee [sisu.ut.ee]
- 5. Simultaneous Determination of Coumarin and Its Derivatives in Tobacco Products by Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. How to validate a bioanalytical LC-MS/MS method for PK studies? [synapse.patsnap.com]
- 7. ema.europa.eu [ema.europa.eu]
- 8. resolian.com [resolian.com]
- 9. researchgate.net [researchgate.net]
- 10. Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cross-Validation of a Multiplex LC-MS/MS Method for Assaying mAbs Plasma Levels in Patients with Cancer: A GPCO-UNICANCER Study - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Limit of Detection in 3-Cyano-7-ethoxycoumarin Assays for Cytochrome P450 Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the limit of detection (LOD) for 3-Cyano-7-ethoxycoumarin (CEC)-based assays used to measure cytochrome P450 (CYP) enzyme activity. It objectively evaluates the performance of CEC assays against common alternatives, supported by available experimental data, and offers detailed experimental protocols for determining the LOD.
Introduction to this compound Assays
This compound is a fluorogenic substrate utilized in the sensitive detection of cytochrome P450 monooxygenase activity. The enzymatic O-deethylation of CEC by CYP enzymes produces the highly fluorescent molecule 3-cyano-7-hydroxycoumarin (B100011). The resulting fluorescence, typically measured with excitation around 408 nm and emission at 450 nm, is directly proportional to the enzyme's activity. This assay is particularly noted for its application in monitoring the activity of CYP1A2 and CYP2C19 isozymes.
Comparative Analysis of Assay Sensitivity
The sensitivity of an assay, often quantified by its limit of detection (LOD), is a critical parameter for researchers, especially when working with low enzyme concentrations or screening for weak inhibitors.
Quantitative Comparison of Assay Performance
Direct, head-to-head comparisons of the limit of detection for various CYP450 assays are not extensively available in the published literature, making a precise quantitative juxtaposition challenging. However, based on available data, a comparative overview is presented below.
| Assay Type | Substrate/Principle | Reported Limit of Detection/Quantitation | Key Advantages |
| This compound (CEC) Assay | Fluorogenic: Enzymatic conversion to 3-cyano-7-hydroxycoumarin. | Stated to be 50- to 100-fold more sensitive than the ethoxyresorufin deethylase assay.[1] Limit of Quantitation (LOQ) for 7-hydroxycoumarin reported as 2 pmol. | High sensitivity, suitable for continuous monitoring. |
| Resorufin-Based Assays (e.g., EROD) | Fluorogenic: Enzymatic conversion of substrates like 7-ethoxyresorufin (B15458) to the fluorescent product resorufin (B1680543). | Limit of Quantitation (LOQ) for resorufin reported as 2 pmol. | Well-established for specific CYP isoforms (e.g., CYP1A1). |
| Luminogenic Assays (e.g., P450-Glo™) | Luminogenic: Enzymatic conversion of a luciferin (B1168401) derivative to luciferin, which then generates light with luciferase. | Described as having "exquisite sensitivity" and low background signals, though specific LOD values are not consistently reported in comparative studies.[2][3] | High sensitivity, low background, less interference from fluorescent compounds. |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the processes involved, the following diagrams illustrate the enzymatic reaction of this compound and the general workflow for determining the limit of detection.
Experimental Protocols
The following provides a detailed methodology for determining the limit of detection of a fluorescent enzyme assay, such as the this compound assay, in a 96-well plate format.
Objective:
To determine the lowest concentration of the fluorescent product (3-cyano-7-hydroxycoumarin) that can be reliably detected above the background noise of the assay.
Materials:
-
Black, clear-bottom 96-well microplates
-
Microplate reader with fluorescence detection capabilities
-
Calibrated pipettes
-
Assay buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4)
-
Fluorescent standard: 3-cyano-7-hydroxycoumarin
-
Enzyme source (e.g., recombinant human CYP1A2)
-
Substrate: this compound
-
NADPH regenerating system
Procedure for Determining the Limit of Detection (LOD):
-
Preparation of Blank Samples:
-
In a 96-well plate, add the complete assay mixture (buffer, enzyme, and NADPH regenerating system) to a minimum of 10-20 wells.
-
Do not add the substrate (this compound) or the fluorescent standard. These wells will serve as the blank.
-
-
Preparation of a Standard Curve:
-
Prepare a stock solution of the fluorescent standard (3-cyano-7-hydroxycoumarin) of known concentration in a suitable solvent (e.g., DMSO) and then dilute it in the assay buffer.
-
Perform a serial dilution of the standard to create a range of concentrations that are expected to span the limit of detection.
-
-
Measurement:
-
Incubate the plate at the appropriate temperature (e.g., 37°C) for a set period.
-
Measure the fluorescence intensity of all wells (blanks and standards) using a microplate reader set to the appropriate excitation and emission wavelengths for 3-cyano-7-hydroxycoumarin (Ex: ~408 nm, Em: ~450 nm).
-
-
Calculation of the Limit of Detection (LOD):
-
Calculate the mean fluorescence intensity of the blank replicates.
-
Calculate the standard deviation (SD) of the blank replicates.
-
The Limit of Detection (LOD) is typically calculated as: LOD = Mean of the blank + (3 x Standard Deviation of the blank)
-
-
Calculation of the Limit of Quantitation (LOQ):
-
The Limit of Quantitation (LOQ) is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. It is often calculated as: LOQ = Mean of the blank + (10 x Standard Deviation of the blank)
-
Conclusion
The choice of assay will ultimately depend on the specific requirements of the experiment, including the CYP isoform of interest, the required level of sensitivity, and the potential for interference from test compounds. For researchers prioritizing high sensitivity, both the this compound and luminogenic assays represent excellent choices over older, less sensitive fluorogenic methods. The provided protocol for LOD determination can be adapted to empirically establish the most suitable assay for a given experimental setup.
References
3-Cyano-7-ethoxycoumarin: A Comprehensive Comparison Guide for Fluorometric Enzyme Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of 3-Cyano-7-ethoxycoumarin with its common alternatives for the fluorometric assessment of cytochrome P450 (CYP) enzyme activity. The information presented herein is supported by experimental data to facilitate informed decisions in assay selection and development.
Superior Sensitivity in CYP450 Inhibition Studies
This compound is a fluorogenic substrate primarily utilized for the measurement of cytochrome P450 enzyme activity, particularly for CYP1A1 and CYP1A2 isoforms.[1] Its enzymatic conversion by CYP enzymes results in the formation of the highly fluorescent product, 3-cyano-7-hydroxycoumarin (B100011), which exhibits excitation and emission maxima at approximately 408 nm and 450 nm, respectively.[2] A significant advantage of using this compound is its reported higher sensitivity. Studies have shown that assays employing this substrate can be 50- to 100-fold more sensitive than the widely used ethoxyresorufin deethylase (EROD) assay.[2]
Quantitative Performance Comparison
The following table summarizes the key performance indicators of this compound and its primary alternative, 7-ethoxyresorufin. This data facilitates a direct comparison of their enzymatic and spectral properties.
| Parameter | This compound | 7-Ethoxyresorufin (EROD Assay) |
| Enzyme Substrate | This compound | 7-Ethoxyresorufin |
| Primary Target Enzymes | CYP1A1, CYP1A2 | CYP1A1, CYP1A2, CYP1B1 |
| Fluorescent Product | 3-Cyano-7-hydroxycoumarin | Resorufin |
| Excitation Maximum | ~408 nm | ~571 nm |
| Emission Maximum | ~450 nm | ~584 nm |
| Molar Extinction Coefficient (ε) | Data not available in searched literature | 73,000 M⁻¹cm⁻¹ (for Resorufin) |
| Fluorescence Quantum Yield (Φ) | Data not available in searched literature | 0.75 (for Resorufin in water) |
| Apparent Km | 16 µM (with rat liver microsomes)[2] | Varies by CYP isoform and system |
| Relative Sensitivity | 50- to 100-fold higher than EROD assay[2] | Baseline |
Experimental Protocols
Below is a detailed protocol for a cytochrome P450 inhibition assay using a fluorogenic substrate like this compound. This protocol is a general guideline and may require optimization for specific experimental conditions.
Materials and Reagents:
-
Human liver microsomes (or specific recombinant CYP enzymes)
-
This compound (substrate)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Potassium phosphate (B84403) buffer (e.g., 0.1 M, pH 7.4)
-
Test compounds (potential inhibitors) and vehicle control (e.g., DMSO)
-
Positive control inhibitor (e.g., α-naphthoflavone for CYP1A2)
-
96-well black microplates
-
Fluorescence microplate reader
Assay Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).
-
Prepare working solutions of the substrate in potassium phosphate buffer.
-
Prepare stock solutions of test compounds and positive controls in vehicle.
-
Prepare a master mix containing human liver microsomes and the NADPH regenerating system in potassium phosphate buffer.
-
-
Compound Plating:
-
Add serial dilutions of the test compounds and the positive control to the wells of the 96-well plate.
-
Include wells with vehicle only as a negative control (100% enzyme activity).
-
-
Pre-incubation:
-
Add the master mix containing microsomes and the NADPH regenerating system to all wells.
-
Pre-incubate the plate at 37°C for a specified time (e.g., 10 minutes) to allow the test compounds to interact with the enzymes.
-
-
Reaction Initiation:
-
Initiate the enzymatic reaction by adding the this compound working solution to all wells.
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C for a predetermined time, protected from light. The incubation time should be within the linear range of product formation.
-
Stop the reaction by adding a suitable stop solution (e.g., acetonitrile (B52724) or a solution of trichloroacetic acid).
-
Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for 3-cyano-7-hydroxycoumarin (Ex: ~408 nm, Em: ~450 nm).
-
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a suitable model (e.g., four-parameter logistic equation) to determine the IC₅₀ value.
-
Visualizing the Process
To better understand the underlying mechanisms and workflows, the following diagrams have been generated using the DOT language.
References
Navigating the Nuances of Cytochrome P450 Activity: A Comparative Guide to 3-Cyano-7-ethoxycoumarin and its Alternatives
For researchers, scientists, and drug development professionals, the accurate measurement of cytochrome P450 (CYP450) enzyme activity is paramount. 3-Cyano-7-ethoxycoumarin (CEC) has been a widely utilized fluorescent probe for this purpose. However, its inherent limitations necessitate a careful evaluation of its suitability for specific applications and a consideration of alternative methodologies. This guide provides an objective comparison of CEC with other common probes, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate tool for your research needs.
Unpacking the Utility and Limitations of this compound
This compound is a fluorogenic substrate that, upon O-deethylation by CYP450 enzymes, is converted into the highly fluorescent product 3-cyano-7-hydroxycoumarin. This conversion forms the basis of a sensitive assay for measuring the activity of several CYP450 isoforms, including CYP1A1, CYP1A2, CYP2C9, and CYP2C19. The primary appeal of CEC lies in its high sensitivity, which can be 50- to 100-fold greater than that of the ethoxyresorufin deethylase assay in certain applications.
However, the utility of CEC is hampered by several key limitations:
-
Lack of Isoform Selectivity: The most significant drawback of CEC is its metabolism by multiple CYP isoforms. This promiscuity makes it challenging to attribute observed activity to a single enzyme in complex biological systems like liver microsomes or hepatocytes, where multiple CYPs are co-expressed.
-
Metabolite Instability: The fluorescent product, 3-cyano-7-hydroxycoumarin, can exhibit a time- and concentration-dependent loss of fluorescence when incubated with isolated hepatocytes. This can lead to an underestimation of true reaction rates, introducing a potential source of error in experimental data.
-
Potential for Interference: As with many fluorescence-based assays, there is a risk of interference from test compounds that are themselves fluorescent or that quench the fluorescence of the product.
These limitations underscore the need for researchers to critically assess whether CEC is the optimal probe for their experimental goals and to consider alternative probes that may offer improved selectivity or different detection modalities.
A Head-to-Head Comparison: CEC vs. The Alternatives
Two primary alternatives to CEC for measuring CYP450 activity are resorufin-based probes, such as 7-ethoxyresorufin (B15458), and luminescence-based assays, like the P450-Glo™ systems. Each presents a unique set of advantages and disadvantages.
The Fluorescent Competitor: 7-Ethoxyresorufin
7-Ethoxyresorufin is another widely used fluorogenic substrate that is O-deethylated by CYP1A1 and to a lesser extent by CYP1A2 to produce the fluorescent product resorufin (B1680543). The Ethoxyresorufin-O-deethylase (EROD) assay is a classical method for assessing CYP1A activity.
The Luminescent Alternative: P450-Glo™ Assays
P450-Glo™ assays represent a different technological approach. These assays utilize proluciferin substrates that are derivatives of beetle luciferin. CYP450 enzymes convert these non-luminescent substrates into luciferin, which is then a substrate for luciferase, generating a light signal that is proportional to CYP450 activity.
Quantitative Performance Metrics: A Data-Driven Comparison
To facilitate an objective comparison, the following tables summarize key performance parameters for this compound and its alternatives.
| Probe/Assay | Principle | Primary Target CYP Isoforms | Advantages | Limitations |
| This compound (CEC) | Fluorescence | CYP1A1, CYP1A2, CYP2C9, CYP2C19 | High sensitivity | Lack of isoform selectivity, metabolite instability in hepatocytes, potential for fluorescent interference |
| 7-Ethoxyresorufin | Fluorescence | CYP1A1, CYP1A2 | Well-established for CYP1A activity, good sensitivity | Limited to CYP1A isoforms, potential for fluorescent interference |
| P450-Glo™ Assays | Luminescence | Various isoform-specific substrates available | High sensitivity, broad dynamic range, low background, reduced interference from fluorescent compounds, homogenous "add-and-read" format | Requires a luminometer, potential for inhibition of luciferase by test compounds (though minimized in newer formulations) |
Table 1. Qualitative Comparison of Probes for CYP450 Activity Measurement.
| Substrate | CYP Isoform | Km (µM) | Vmax (pmol/min/pmol CYP) | Reference |
| This compound | Rat Liver Microsomes (mixed isoforms) | 16 | 500 (pmol/min/mg protein) | [1] |
| 7-Ethoxyresorufin | Human CYP1A1 | 0.05 - 0.4 | 10 - 45 | [2][3] |
| 7-Ethoxyresorufin | Human CYP1A2 | 0.2 - 1.5 | 5 - 20 | [2][3] |
Table 2. Selected Kinetic Parameters for this compound and 7-Ethoxyresorufin. (Note: Direct comparison is challenging due to variations in experimental conditions and enzyme sources across different studies. Data should be considered indicative.)
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Quantum Yield | Photostability |
| 3-Cyano-7-hydroxycoumarin | ~408 | ~450 | Varies with solvent and pH | Moderate |
| Resorufin | ~571 | ~585 | High in aqueous buffer (pH > 8) | Moderate to low |
Table 3. Photophysical Properties of the Fluorescent Products. (Note: Quantum yield and photostability are highly dependent on the experimental conditions.)
Visualizing the Mechanisms and Workflows
To further clarify the processes involved, the following diagrams illustrate the enzymatic reaction of this compound and compare the general workflows of fluorescence-based and luminescence-based assays.
Detailed Experimental Protocols
For practical application, detailed methodologies for each assay are provided below.
Protocol 1: CYP450 Activity Assay using this compound (CEC)
1. Reagents and Materials:
-
Human liver microsomes or recombinant CYP450 enzymes
-
This compound (CEC) stock solution (e.g., 10 mM in DMSO)
-
Potassium phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
3-Cyano-7-hydroxycoumarin standard for calibration curve
-
96-well black microplates
-
Fluorescence microplate reader
2. Assay Procedure:
-
Prepare a reaction mixture containing potassium phosphate buffer and the CYP450 enzyme source (microsomes or recombinant enzyme) in the wells of a 96-well plate.
-
Add the test compound (inhibitor) or vehicle control to the appropriate wells.
-
Pre-incubate the plate at 37°C for a short period (e.g., 5-10 minutes).
-
Initiate the reaction by adding a pre-warmed solution of CEC and the NADPH regenerating system. The final concentration of CEC should be optimized but is typically in the low micromolar range.
-
Monitor the increase in fluorescence over time using a fluorescence plate reader with excitation at approximately 408 nm and emission at approximately 450 nm.
-
The rate of reaction is determined from the linear portion of the fluorescence versus time curve.
-
For inhibition studies, calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Protocol 2: Ethoxyresorufin-O-deethylase (EROD) Assay
1. Reagents and Materials:
-
Human liver microsomes or recombinant CYP1A enzymes
-
7-Ethoxyresorufin stock solution (e.g., 1 mM in DMSO)
-
Potassium phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system
-
Resorufin standard for calibration curve
-
96-well black microplates
-
Fluorescence microplate reader
2. Assay Procedure:
-
Follow the same initial steps as the CEC assay for preparing the reaction mixture, adding the test compound, and pre-incubation.
-
Initiate the reaction by adding a pre-warmed solution of 7-ethoxyresorufin and the NADPH regenerating system. The final concentration of ethoxyresorufin is typically in the sub-micromolar to low micromolar range.
-
Monitor the formation of resorufin by measuring the increase in fluorescence over time with an excitation wavelength of approximately 530-571 nm and an emission wavelength of approximately 585-590 nm.
-
Determine the reaction rate and calculate inhibition as described for the CEC assay.
Protocol 3: P450-Glo™ Luminescence-Based Assay
1. Reagents and Materials:
-
P450-Glo™ Assay System (containing proluciferin substrate, reconstitution buffer, and Luciferin Detection Reagent)
-
Human liver microsomes or recombinant CYP450 enzymes
-
Potassium phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system
-
96-well white opaque microplates
-
Luminometer
2. Assay Procedure:
-
Prepare the CYP450 reaction mixture in the wells of a white opaque 96-well plate, including the enzyme source and buffer.
-
Add the test compound or vehicle.
-
Add the isoform-specific proluciferin substrate.
-
Initiate the reaction by adding the NADPH regenerating system.
-
Incubate the plate at 37°C for a specified time (e.g., 10-30 minutes).
-
Stop the enzymatic reaction and initiate the luminescent signal by adding the Luciferin Detection Reagent.
-
Incubate at room temperature for a short period (e.g., 20 minutes) to stabilize the luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate CYP450 activity or inhibition based on the luminescent signal.
Conclusion: Selecting the Right Tool for the Job
The choice of a probe for measuring CYP450 activity is a critical decision that can significantly impact the quality and interpretability of experimental results. While This compound offers high sensitivity, its pronounced lack of isoform selectivity is a major limitation that researchers must carefully consider. For studies focused specifically on CYP1A activity, 7-ethoxyresorufin remains a reliable and well-characterized fluorescent probe. For researchers seeking high sensitivity, a broad dynamic range, and a reduction in compound interference, particularly in high-throughput screening settings, the P450-Glo™ luminescence-based assays present a powerful and often superior alternative.
Ultimately, the optimal choice depends on the specific research question, the biological system under investigation, and the available instrumentation. By understanding the inherent strengths and weaknesses of each approach, researchers can make informed decisions to generate robust and reliable data in the complex field of drug metabolism.
References
Safety Operating Guide
Proper Disposal of 3-Cyano-7-ethoxycoumarin: A Step-by-Step Guide
The following guide provides essential safety and logistical information for the proper disposal of 3-Cyano-7-ethoxycoumarin, ensuring the safety of laboratory personnel and compliance with standard chemical waste management protocols. This information is intended for researchers, scientists, and drug development professionals.
Hazard Identification and Safety Data
This compound is a chemical compound that requires careful handling and disposal due to its potential hazards. The following table summarizes its key hazard information based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.
| Hazard Category | GHS Classification | Pictogram | Signal Word | Hazard Statements |
| Acute Toxicity (Oral) | Acute Tox. 4 | ! | Warning | H302: Harmful if swallowed.[1][2] |
| Acute Toxicity (Dermal) | Acute Tox. 4 | ! | Warning | H312: Harmful in contact with skin.[1] |
| Acute Toxicity (Inhalation) | Acute Tox. 4 | ! | Warning | H332: Harmful if inhaled.[1] |
| Skin Corrosion/Irritation | Skin Irrit. 2 | ! | Warning | H315: Causes skin irritation.[1][2] |
| Eye Damage/Irritation | Eye Irrit. 2 | ! | Warning | H319: Causes serious eye irritation.[1][2] |
| Specific Target Organ Toxicity (Single Exposure) | STOT SE 3 | ! | Warning | H335: May cause respiratory irritation.[1][2] |
Experimental Protocol: Use in Cytochrome P450 Inhibition Assay
This compound is commonly used as a fluorogenic substrate in assays to measure the activity of cytochrome P450 enzymes.[2][3] The general workflow for such an experiment is outlined below. All waste generated during this process must be disposed of following the procedures detailed in the subsequent sections.
Disposal Procedures for this compound
Proper disposal is critical to ensure laboratory safety and environmental protection. The following step-by-step procedures should be followed for different forms of waste containing this compound.
1. Unused or Expired Solid Chemical:
-
Step 1: Personal Protective Equipment (PPE): Before handling the chemical, wear appropriate PPE, including safety goggles with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[4] If there is a risk of generating dust, a NIOSH-approved respirator should be used.[2]
-
Step 2: Containerization: Ensure the original container is securely sealed. If the original container is damaged, carefully transfer the solid to a new, properly labeled, and compatible waste container.
-
Step 3: Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the chemical name: "this compound".
-
Step 4: Storage: Store the waste container in a designated, well-ventilated hazardous waste accumulation area, away from incompatible materials.
-
Step 5: Disposal Request: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.
2. Contaminated Labware and Debris (e.g., pipette tips, gloves, weighing paper):
-
Step 1: Segregation: Collect all solid waste contaminated with this compound in a designated, leak-proof container lined with a heavy-duty plastic bag.
-
Step 2: Labeling: Label the container or bag clearly as "Hazardous Waste" and list the chemical contaminant: "this compound".
-
Step 3: Closure and Storage: Once the container is full, securely seal the bag and the container. Store it in the designated hazardous waste area.
-
Step 4: Disposal: Dispose of the container through your institution's EHS-approved waste stream.
3. Contaminated Solutions (e.g., from assays, stock solutions):
-
Step 1: Waste Collection: Collect all aqueous and organic solutions containing this compound in a dedicated, shatter-resistant, and leak-proof hazardous waste container. Do not mix with incompatible waste streams.
-
Step 2: Labeling: Label the container with "Hazardous Waste" and the full names of all chemical constituents, including solvents (e.g., "this compound, DMSO, PBS").
-
Step 3: Storage: Keep the container tightly sealed when not in use and store it in a designated hazardous waste accumulation area with secondary containment.
-
Step 4: Disposal: Arrange for disposal through your institution's chemical waste program.
4. Spill Cleanup:
-
Step 1: Evacuate and Ventilate: If a significant amount of dust is generated, evacuate the immediate area and ensure it is well-ventilated.
-
Step 2: Don PPE: Wear the appropriate PPE as described above.
-
Step 3: Containment: For solid spills, avoid creating dust.[5] Gently cover the spill with an inert absorbent material.
-
Step 4: Collection: Carefully sweep or scoop the material into a designated hazardous waste container.[4][5] Do not use compressed air for cleanup.[5]
-
Step 5: Decontamination: Clean the spill area thoroughly with soap and water, and collect the cleaning materials as contaminated debris for disposal.
-
Step 6: Disposal: Seal, label, and dispose of the waste container as described above.
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
References
Personal protective equipment for handling 3-Cyano-7-ethoxycoumarin
This guide provides immediate and essential safety protocols, personal protective equipment (PPE) recommendations, and detailed operational and disposal plans for handling 3-Cyano-7-ethoxycoumarin. It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.
Immediate Safety and Hazard Information
GHS Hazard Classification: this compound is classified as hazardous. The primary hazards associated with this compound are:
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.
-
Acute Toxicity, Dermal (Category 4): Harmful in contact with skin.
-
Skin Irritation (Category 2): Causes skin irritation.
-
Eye Irritation (Category 2A): Causes serious eye irritation.
-
Acute Toxicity, Inhalation (Category 4): Harmful if inhaled.
-
Specific target organ toxicity — Single exposure (Category 3), Respiratory system: May cause respiratory irritation.
Precautionary Statements:
-
Avoid breathing dust/fume/gas/mist/vapors/spray.
-
Wash skin thoroughly after handling.
-
Do not eat, drink or smoke when using this product.
-
Use only outdoors or in a well-ventilated area.
-
Wear protective gloves/protective clothing/eye protection/face protection.
Personal Protective Equipment (PPE)
Proper PPE is mandatory to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specification |
| Eye/Face Protection | Safety Glasses/Goggles | Tight-sealing safety goggles conforming to EN166 (EU) or OSHA 29 CFR 1910.133 (US) standards. A face shield should be worn in addition to goggles when there is a risk of splashing. |
| Skin Protection | Gloves | Chemical-resistant nitrile gloves with a minimum thickness of 5 mil (0.127 mm). Breakthrough time should be greater than 15 minutes for splash protection. For prolonged contact, heavier-duty gloves (e.g., 8-10 mil) are recommended. Always inspect gloves before use.[1][2][3] |
| Protective Clothing | A chemical-resistant lab coat or disposable coveralls should be worn to prevent skin contact. | |
| Respiratory Protection | Respirator | For handling the powder outside of a certified chemical fume hood, a NIOSH-approved half-face respirator with an organic vapor cartridge and a P95 or P100 particulate filter is required.[1][4][5][6] |
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the safe handling of this compound from preparation to experimental use.
3.1. Engineering Controls:
-
All work with solid this compound must be conducted in a certified chemical fume hood or a ventilated balance enclosure to control dust.[7]
-
A safety shower and eyewash station must be readily accessible.
3.2. Preparation and Weighing:
-
Designate a Work Area: Cordon off and label a specific area within the fume hood for handling the compound.
-
Gather Materials: Assemble all necessary equipment (spatulas, weigh boats, solvent, vortex mixer, etc.) and waste containers before starting.
-
Don PPE: Put on all required PPE as specified in the table above.
-
Weighing: Carefully weigh the desired amount of the powdered compound in a tared weigh boat inside the ventilated enclosure. Avoid creating dust clouds.
-
Dissolving: If making a solution, add the solvent to the vessel first, then slowly add the weighed powder. Cap the vessel and mix using a vortex or sonicator until fully dissolved.
3.3. Experimental Use:
-
Maintain Containment: Keep all solutions and reactions containing this compound within the fume hood.
-
Avoid Aerosols: When transferring solutions, use techniques that minimize the generation of aerosols.
-
Labeling: Clearly label all containers with the chemical name, concentration, and hazard symbols.
3.4. Post-Experiment:
-
Decontamination: Wipe down the designated work area and any contaminated equipment with a suitable solvent (e.g., 70% ethanol), followed by a soap and water wash.[8] For spills of the fluorescent dye, specialized cleaners can be used.[9]
-
Waste Disposal: Dispose of all contaminated materials according to the disposal plan outlined below.
-
Remove PPE: Remove PPE in the correct order (gloves first, then lab coat, then eye protection) to avoid cross-contamination.
-
Hand Washing: Wash hands thoroughly with soap and water after removing PPE.
Caption: Workflow for the safe handling of this compound.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure safety.
4.1. Waste Categorization:
-
Solid Waste: Unused or expired solid this compound, contaminated weigh boats, gloves, and paper towels.
-
Liquid Waste (Halogenated/Non-halogenated): Solutions containing the compound and any solvents used for rinsing. Segregate based on solvent type.
-
Aqueous Waste: Dilute aqueous solutions containing the compound.
4.2. Step-by-Step Disposal Protocol:
-
Solid Waste:
-
Collect all solid waste in a clearly labeled, sealed, and puncture-resistant container.
-
The label should include "Hazardous Waste," "this compound Solid Waste," and the primary hazard symbols.
-
Store the container in a designated satellite accumulation area.
-
-
Liquid Waste:
-
Collect all liquid waste in a compatible, leak-proof container with a secure cap.
-
Label the container with "Hazardous Waste," the full chemical names of all components (including solvents and the compound), and their approximate concentrations.
-
Store in secondary containment in a designated satellite accumulation area, away from incompatible materials.
-
-
Aqueous Waste containing Cyanide:
-
For small quantities of aqueous waste containing the cyano group, a chemical neutralization process can be performed in a fume hood by trained personnel. Consult with your institution's Environmental Health and Safety (EHS) department before proceeding.
-
Alkaline Chlorination (for dilute aqueous solutions):
-
Adjust the pH of the cyanide-containing solution to >10 using sodium hydroxide.
-
Slowly add a 10-12% solution of sodium hypochlorite (B82951) (bleach) while stirring.
-
Allow the mixture to react for at least one hour.
-
Test for the absence of cyanide using commercially available test strips.
-
Neutralize the final solution to a pH of 6-8 before drain disposal, in accordance with local regulations.[10]
-
-
-
Final Disposal:
-
All sealed and labeled hazardous waste containers must be disposed of through your institution's EHS department or a licensed hazardous waste disposal company.
-
Caption: Disposal workflow for waste generated from this compound.
References
- 1. gloves.com [gloves.com]
- 2. ehrs.upenn.edu [ehrs.upenn.edu]
- 3. safety.fsu.edu [safety.fsu.edu]
- 4. asasupplies.com [asasupplies.com]
- 5. cleanflow.net [cleanflow.net]
- 6. pksafety.com [pksafety.com]
- 7. 9.4 Guidelines for Working with Particularly Hazardous Substances | Environment, Health and Safety [ehs.cornell.edu]
- 8. Biosafety Manual – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 9. Tips for Avoiding & Cleaning Fluorescent Dye Spills - Spectroline.com [spectroline.com]
- 10. esafetysupplies.com [esafetysupplies.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
